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  • Product: 5-Iodoquinazoline-2,4(1H,3H)-dione
  • CAS: 33140-34-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the Biological Activities of Iodo-Substituted Quinazoline-2,4(1H,3H)-dione Derivatives

Abstract: The quinazoline-2,4(1H,3H)-dione core is a well-established "privileged structure" in medicinal chemistry, forming the foundation of numerous pharmacologically active compounds.[1] Its derivatives exhibit a vas...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The quinazoline-2,4(1H,3H)-dione core is a well-established "privileged structure" in medicinal chemistry, forming the foundation of numerous pharmacologically active compounds.[1] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2] This technical guide focuses specifically on the impact of iodine substitution on the quinazoline-2,4(1H,3H)-dione scaffold. The introduction of an iodine atom, a large and lipophilic halogen, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties through steric effects, increased metabolic stability, and the potential for halogen bonding interactions with biological targets. This document provides an in-depth analysis of the synthesis, prominent biological activities, structure-activity relationships (SAR), and mechanisms of action of iodo-quinazoline-2,4(1H,3H)-dione derivatives, with a primary focus on their potent anticancer and antimicrobial applications. Detailed experimental protocols and future research perspectives are also provided for professionals in drug discovery and development.

The Strategic Importance of the Iodo-Quinazoline-2,4(1H,3H)-dione Scaffold

The quinazoline framework, a fusion of benzene and pyrimidine rings, is a cornerstone in the development of therapeutic agents.[1] The oxidized dione form, in particular, serves as a versatile scaffold for creating novel compounds with diverse pharmacological profiles.[1]

The rationale for incorporating an iodine atom onto this scaffold is multifaceted. From a medicinal chemistry perspective, iodine substitution can:

  • Enhance Lipophilicity: Improving membrane permeability and potentially cellular uptake.

  • Introduce Steric Bulk: Influencing the binding orientation within a target's active site to enhance potency or selectivity.

  • Form Halogen Bonds: Acting as a Lewis acidic halogen bond donor to interact with Lewis basic atoms (like oxygen or nitrogen) in protein active sites, a non-covalent interaction that can significantly improve binding affinity.

  • Serve as a Handle for Further Functionalization: Enabling synthetic diversification through reactions like Suzuki or Sonogashira coupling.

These characteristics make iodo-substituted quinazoline-2,4(1H,3H)-diones a compelling class of molecules for targeted drug design.

Synthetic Pathways and Molecular Design

The synthesis of these derivatives typically begins with a substituted anthranilic acid precursor. For instance, the preparation of 6-iodo-1-alkylquinazoline-2,4(1H,3H)-dione derivatives commences with the iodination of anthranilic acid to produce 5-iodoanthranilic acid.[3] This intermediate then undergoes a series of reactions, including N-alkylation followed by cyclization via fusion with urea, to form the core iodo-quinazoline-2,4(1H,3H)-dione structure.[3] Subsequent modifications, often at the N1 and N3 positions, are performed to generate a library of diverse derivatives for biological screening.[3]

G A Anthranilic Acid B 5-Iodoanthranilic Acid A->B Iodination C 5-Iodo-N-alkylanthranilic Acid B->C N-Alkylation (e.g., Ethyl Iodide) D 6-Iodo-1-alkylquinazoline-2,4(1H,3H)-dione C->D Urea Fusion (Cyclization) E N3-Substituted Final Derivatives D->E N3-Alkylation (e.g., with Chloroacetamides)

Caption: General synthesis workflow for 6-iodoquinazoline-2,4(1H,3H)-dione derivatives.[3]

Potent Anticancer Activity: A Primary Therapeutic Avenue

Iodo-quinazoline derivatives have emerged as highly promising candidates for oncotherapy.[1] Their anticancer effects are often mediated through the inhibition of critical enzymes involved in cancer cell proliferation, survival, and angiogenesis.

Dual Inhibition of Receptor Tyrosine Kinases: VEGFR-2 & EGFR

A key mechanism of action for many quinazoline derivatives is the inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).[3] These kinases are crucial for tumor growth and angiogenesis. A series of 1-alkyl-6-iodoquinazoline derivatives were designed and synthesized to dually target these receptors.[3] The structure-activity relationship studies revealed that substitutions on the N3-acetamido moiety were critical for potency.

Carbonic Anhydrase XII (CAXII) Inhibition

Tumor hypoxia leads to the upregulation of carbonic anhydrases, particularly the membrane-bound isoform CAXII, which helps maintain intracellular pH, promoting cancer cell survival and proliferation. Sulfonamide derivatives are renowned for their ability to inhibit carbonic anhydrase isoforms.[4] The strategic combination of a sulfonamide moiety with an iodoquinazoline backbone has yielded potent anticancer agents.[4] This dual-pharmacophore approach leverages the tumor-targeting nature of sulfonamides and the inherent cytotoxicity of the quinazoline core.

PARP Inhibition: A Promising Future Direction

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair, making PARP inhibitors a promising class of anticancer drugs, especially for cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations).[5] While research has specifically highlighted non-iodinated quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-1 and PARP-2 inhibitors[6][7], this pathway represents a highly logical and promising target for novel iodo-substituted analogues. The iodo-substituent could potentially enhance binding affinity within the PARP active site, warranting further investigation.

Data Summary: In Vitro Anticancer Potency

The following table summarizes the cytotoxic activity of representative iodoquinazoline derivatives against various human cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
9c 6-iodo, N1-propyl, N3-aryl Schiff's baseHepG2 (Liver)5.00[3]
MCF-7 (Breast)6.00[3]
HCT116 (Colon)5.17[3]
A549 (Lung)5.25[3]
3c 6-iodo, 2-(4-methoxyphenyl), 4-sulfanilamideHePG-2 (Liver)4.0[4]
HCT-116 (Colon)8.0[4]
MCF-7 (Breast)6.0[4]
PC-3 (Prostate)7.0[4]
3b 6-iodo, 2-phenyl, 4-sulfanilamideHePG-2 (Liver)6.0[4]
HCT-116 (Colon)9.0[4]
MCF-7 (Breast)8.0[4]
PC-3 (Prostate)9.0[4]

Broad-Spectrum Antimicrobial Activity

In addition to their anticancer properties, iodo-substituted quinazoline-2,4(1H,3H)-diones demonstrate significant antimicrobial activity. This broadens their therapeutic potential in an era of growing antibiotic resistance.

Mechanism of Action: Targeting Bacterial DNA Gyrase

Many quinazoline-2,4(1H,3H)-dione derivatives are designed as fluoroquinolone-like inhibitors that target bacterial DNA gyrase and topoisomerase IV.[2][8] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. The iodo-quinazoline scaffold can effectively mimic the binding interactions of fluoroquinolones within the enzyme's active site.

Spectrum of Activity

Studies on 6-iodoquinazolinone derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[4] For example, certain derivatives show remarkable activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and the fungi Candida albicans and Saccharomyces cerevisiae. Compound 3c, a 2,4-disubstituted-6-iodoquinazoline, showed the strongest overall antibacterial and antifungal activities in one study.[4]

Key Experimental Protocols for Biological Evaluation

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activity of these derivatives.

In Vitro Anticancer Activity: MTT Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the iodoquinazoline derivatives in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound required to inhibit cell growth by 50%).

In Vitro Kinase Inhibition Assay Workflow

This protocol outlines a typical workflow for assessing the direct inhibitory effect of a compound on a target kinase like VEGFR-2.

G A Prepare Assay Plate: Add Kinase (VEGFR-2), Substrate Peptide, and ATP B Add Test Compound (Serial Dilutions of Iodoquinazoline Derivative) A->B C Incubate at Room Temp (e.g., 60 minutes) to allow kinase reaction B->C D Stop Reaction & Add Detection Reagent (e.g., ADP-Glo™) C->D E Measure Signal (e.g., Luminescence) D->E F Data Analysis: Calculate % Inhibition vs Control and determine IC50 E->F

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Antimicrobial Susceptibility: Broth Microdilution Method (MIC Determination)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Conclusion and Future Directions

Iodo-substituted quinazoline-2,4(1H,3H)-dione derivatives represent a highly versatile and potent class of molecules with significant therapeutic potential. Their demonstrated efficacy as anticancer agents, primarily through the inhibition of key kinases like VEGFR-2, EGFR, and CAXII, makes them attractive candidates for further development.[3][4] Furthermore, their broad-spectrum antimicrobial activity provides an additional avenue for addressing the critical challenge of infectious diseases.[4]

Future research should focus on:

  • Synthesis of 5-Iodo Isomers: While much of the current literature focuses on 6-iodo derivatives, a systematic investigation of the 5-iodo positional isomer is warranted to fully explore the structure-activity landscape.

  • In Vivo Efficacy and Pharmacokinetics: Promising lead compounds must be advanced into preclinical animal models to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles (ADME).

  • Exploration of Other Therapeutic Targets: The core scaffold is known to interact with other targets, such as CDK5, which is relevant to neurodegenerative disorders.[2] Investigating iodo-derivatives for these applications could uncover new therapeutic uses.

  • Combination Therapies: Evaluating the synergistic effects of these compounds when used in combination with existing chemotherapeutic or antimicrobial agents could lead to more effective treatment regimens.

The continued exploration and optimization of this scaffold are poised to deliver next-generation therapeutic agents for oncology and infectious diseases.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2025). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molekul.
  • Al-Sanea, M. M., Al-Ghorbani, M., & Al-Majid, A. M. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. MDPI.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2025). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity.
  • Al-Sanea, M. M., Al-Ghorbani, M., & Al-Majid, A. M. (2024). New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DN. RSC Publishing.
  • Unknown Authors. (2021). In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization. International Journal of Pharmaceutical Sciences and Drug Research.
  • Mishr, P., & Sharma, A. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)
  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2023). Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. PMC.
  • Yao, H., et al. (Date unavailable). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. RSC Publishing.
  • Yadav, P., & Kumar, R. (Date unavailable). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Taylor & Francis Online.
  • Al-Sanea, M. M., et al. (2024). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Pharmacia.
  • Al-Ghorbani, M., et al. (2025).
  • Unknown Authors. (2013). Synthesis, characterization and biological evaluation of iodoquinazolinone derivatives. Journal of Chemical and Pharmaceutical Research.
  • Wang, C., et al. (2017). Discovery of Novel quinazoline-2,4(1H,3H)-dione Derivatives as Potent PARP-2 Selective Inhibitors. PubMed.

Sources

Exploratory

The Evolution and Application of Iodo-Substituted Quinazoline-2,4-Diones: A Technical Guide to Synthesis, Functionalization, and Pharmacological Development

Executive Summary Quinazoline-2,4-diones represent a privileged class of bicyclic nitrogenous heterocycles with profound significance in medicinal chemistry. While the core scaffold provides a robust hydrogen-bonding net...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinazoline-2,4-diones represent a privileged class of bicyclic nitrogenous heterocycles with profound significance in medicinal chemistry. While the core scaffold provides a robust hydrogen-bonding network for target engagement, it is the strategic incorporation of an iodine atom—typically at the 6-, 7-, or 8-position—that unlocks the scaffold's true potential. As a Senior Application Scientist, I approach the iodo-quinazolinedione not merely as a static molecule, but as a dynamic synthetic linchpin. This whitepaper elucidates the historical context, the chemical causality behind its synthesis, and the late-stage transition-metal functionalization that transforms this intermediate into potent neuropharmacological and oncological agents.

Historical Evolution of the Quinazoline Scaffold

The exploration of quinazolines dates back to 1869 when Peter Griess synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, via the reaction of cyanogen with anthranilic acid[1]. The isolation of the parent quinazoline was achieved decades later by Bischler and Lang in 1895 through the decarboxylation of a 2-carboxy derivative, a method subsequently refined by Gabriel in 1903[1].

As structure-activity relationship (SAR) studies evolved, the fully oxidized pyrimidine ring variant—quinazoline-2,4-dione—emerged as a highly stable, versatile pharmacophore. Today, halogenated derivatives of this core, particularly iodo-substituted variants, are recognized as critical building blocks for generating polysubstituted biologically active compounds[2].

The Chemical Causality of Iodo-Substitution

In drug development, the ability to perform late-stage functionalization on a complex core is paramount. Halogenation provides the necessary synthetic handle, but the choice of halogen is dictated by thermodynamics.

Why Iodine? The carbon-iodine (C–I) bond possesses a significantly lower bond dissociation energy (~238 kJ/mol) compared to carbon-bromine (~336 kJ/mol) or carbon-chlorine (~397 kJ/mol) bonds. In the context of Palladium(0)-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), the weaker C–I bond facilitates rapid and highly favored oxidative addition [2]. This allows couplings to proceed under milder thermal and basic conditions, preventing the degradation or unwanted side-reactions of the sensitive pyrimidine-2,4-dione ring. Consequently, isomers like 6-iodo-1H-quinazoline-2,4-dione and 8-iodoquinazoline-2,4(1H,3H)-dione are highly sought-after intermediates in biochemical research and complex API synthesis[3].

SynthesisWorkflow N1 2-Amino-5-iodobenzoic Acid (Starting Material) N2 Urea Intermediate Formation (KOCN, AcOH, THF/H2O) N1->N2 Nucleophilic Attack N3 Intramolecular Cyclization (NaOH, 0°C to RT) N2->N3 Base Catalysis N4 6-Iodo-1H-quinazoline-2,4-dione (Precipitation via HCl) N3->N4 Acidification N5 Pd-Catalyzed Cross-Coupling (Sonogashira / Suzuki) N4->N5 Oxidative Addition N6 C6-Functionalized Derivative (Target API) N5->N6 Reductive Elimination

Workflow for the synthesis and late-stage functionalization of 6-iodo-quinazoline-2,4-diones.

Self-Validating Synthetic Workflows

To ensure high reproducibility and yield, the synthesis of the quinazoline-2,4-dione core from anthranilic acid must be carefully controlled. Below is a field-proven, self-validating protocol for the synthesis of 6-iodoquinazolin-2,4-dione[4].

Protocol 1: De Novo Synthesis of 6-Iodo-1H-Quinazoline-2,4-Dione

Mechanistic Rationale: This protocol utilizes an in situ generation of cyanic acid to form a urea intermediate, followed by base-catalyzed intramolecular cyclization.

  • Urea Intermediate Generation:

    • Suspend 25.36 g of 2-amino-5-iodobenzoic acid in a solvent matrix of 250 mL water and 90 mL tetrahydrofuran (THF).

    • Add 7.40 g of glacial acetic acid. Causality: Acetic acid acts as a proton source to react with the subsequent addition of potassium cyanate (KOCN), generating electrophilic cyanic acid (HNCO) in situ.

    • Dropwise, add an aqueous solution of 7.82 g KOCN. Stir at room temperature overnight. The nucleophilic aniline nitrogen attacks the cyanic acid, yielding a transient ureidobenzoic acid intermediate.

  • Base-Catalyzed Cyclization:

    • Cool the reaction vessel in an ice-water bath. Portionwise, add 160 g of NaOH pellets, ensuring the exotherm is controlled.

    • Causality: The strong base deprotonates the urea nitrogen, massively increasing its nucleophilicity, and drives the intramolecular nucleophilic acyl substitution at the adjacent carboxylic acid, closing the pyrimidine-2,4-dione ring.

    • Stir at room temperature overnight, then cool in a refrigerator. Filter any unreacted byproducts through a sintered glass funnel.

  • Product Isolation via Acidification:

    • Dissolve the collected filtrate in water and slowly acidify with 4N HCl.

    • Self-Validation Check: The neutral 6-iodo-1H-quinazoline-2,4-dione lacks basic amines and possesses a highly crystalline, planar structure. It will rapidly crash out of the aqueous medium as a distinct precipitate upon reaching an acidic pH.

    • Collect the solid by filtration and dry in a vacuum oven to yield the title compound[4].

Pharmacological Modulation: AMPA/Kainate Receptors

The functionalized quinazoline-2,4-dione core acts as a rigid bioisostere for the natural ligand glutamate, making it a highly effective scaffold for neuropharmacology.

Specifically, derivatives such as 3-hydroxy-quinazoline-2,4-diones and N-sulfonylamino 1H-quinazoline-2,4-diones have been identified as potent, competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and Kainate (KA) ionotropic glutamate receptors[5],[6].

The Role of C6/C7 Substitution: While the 3-hydroxy group is paramount for anchoring the molecule within the receptor's ligand-binding domain (LBD), the selectivity between AMPA, Kainate, and NMDA receptors is dictated by the steric bulk on the fused benzo-ring. By leveraging the 6-iodo precursor, researchers utilize cross-coupling to introduce bulky heterocyclic (e.g., 1,2,4-triazol-4-yl) or amide moieties at the C6 position. This strategic substitution creates a steric clash that prevents the AMPA receptor's LBD from adopting the "clamshell closed" conformation required for ion channel activation, thereby shifting selectivity heavily toward AMPA/KA receptors over NMDA receptors and providing profound anticonvulsant effects[6].

AMPAPathway Glutamate Presynaptic Glutamate Release AMPA_Open AMPA Receptor (Open) Conformational Shift Glutamate->AMPA_Open Agonist Binding AMPA_Closed AMPA Receptor (Closed) Ligand-Binding Domain Blocked Glutamate->AMPA_Closed Blocked Influx Na+/Ca2+ Influx Excitatory Postsynaptic Potential AMPA_Open->Influx Ion Channel Activation Antagonist Functionalized Quinazolinedione (Competitive Antagonist) Antagonist->AMPA_Closed Competitive Binding Neuroprotect Prevention of Excitotoxicity (Seizure Control) AMPA_Closed->Neuroprotect Stabilization

Mechanism of action for quinazolinedione-based competitive AMPA receptor antagonists.

Quantitative Data Summary

The table below summarizes the structural properties and functional applications of key iodo-quinazolinedione intermediates and their downstream derivatives.

Compound / ScaffoldKey SubstitutionPrimary Application / TargetSynthetic Utility
6-Iodo-1H-quinazoline-2,4-dione C6 - IodineIntermediate for AMPA Antagonists & OncologyHighly reactive in Sonogashira / Suzuki couplings[2].
8-Iodoquinazoline-2,4(1H,3H)-dione C8 - IodineBiochemical research, Enzyme inhibitionElectrophilic iodination target; precursor for complex APIs[3].
3-Hydroxy-quinazoline-2,4-diones C3 - OH, C6 - Amide/TriazoleAMPA / Kainate Receptor AntagonistC6 bulk prevents LBD closure, shifting selectivity away from NMDA[6].
N-Sulfonylamino quinazoline-2,4-diones N3 - SulfonamideAMPA Receptor AntagonistExhibits nanomolar affinity and oral anticonvulsant activity[5].

Conclusion

The development of iodo-substituted quinazoline-2,4-diones represents a masterclass in rational drug design and synthetic planning. By installing a thermodynamically vulnerable iodine atom on a highly stable, biologically privileged heterocyclic core, chemists have created a universal intermediate. Whether deployed via palladium-catalyzed cross-coupling to synthesize highly selective AMPA receptor antagonists for epilepsy, or functionalized into kinase inhibitors for oncology, the iodo-quinazolinedione remains an indispensable tool in the modern drug development arsenal.

References

  • Source: nih.
  • Source: nih.
  • Source: PrepChem.
  • Structural Investigation of the 7-Chloro-3-hydroxy-1H-quinazoline-2,4-dione Scaffold to Obtain AMPA and Kainate Receptor Selective Antagonists Source: ACS Publications URL
  • Quinazolinedione sulfonamides: A novel class of competitive AMPA receptor antagonists with oral activity Source: ResearchGate URL
  • 8-Iodoquinazoline-2,4(1H,3H)

Sources

Foundational

Introduction: Targeting Dysregulated Kinases in Oncology with Quinazoline Scaffolds

An In-Depth Technical Guide to the Kinase Inhibitor Activity of 5-Iodoquinazoline Derivatives Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, drivi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Kinase Inhibitor Activity of 5-Iodoquinazoline Derivatives

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and angiogenesis.[1][2] This has established them as critical targets for therapeutic intervention. The quinazoline scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors such as gefitinib and erlotinib.[3][4][5] These molecules typically function as ATP-competitive inhibitors, occupying the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), thereby blocking downstream signaling.[6][7]

The development of novel, more potent, and selective kinase inhibitors is a continuous effort driven by the need to overcome acquired resistance and improve therapeutic outcomes.[1][8] A key strategy in this endeavor is the strategic modification of the core scaffold. This guide focuses on a specific and promising modification: the introduction of an iodine atom at the 5-position of the quinazoline ring. We will explore the rationale behind this substitution, the synthesis of these derivatives, the methodologies for evaluating their biological activity, and the structure-activity relationships that guide future drug development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of 5-iodoquinazoline derivatives as potential kinase inhibitors.

Chapter 1: The Quinazoline Pharmacophore and the Strategic Role of Iodination

The archetypal quinazoline kinase inhibitor binds within the ATP pocket of the kinase domain.[7] Its efficacy is dictated by a set of key interactions, often referred to as a pharmacophore. These generally include a flat heteroaromatic system (the quinazoline core) that occupies the adenine binding pocket and various substituents that form hydrogen bonds and hydrophobic interactions with specific amino acid residues.[9][10]

The decision to introduce a halogen, specifically iodine, at the C-5 position is a deliberate one, rooted in established medicinal chemistry principles. Halogen atoms can significantly influence a molecule's physicochemical properties:

  • Lipophilicity: Halogens increase lipophilicity, which can enhance membrane permeability and cellular uptake.

  • Steric Effects: The bulky nature of iodine can enforce a specific conformation, potentially improving binding affinity and selectivity for the target kinase.

  • Halogen Bonding: Iodine can act as a halogen bond donor, forming a non-covalent interaction with an electron-rich atom (like a backbone carbonyl oxygen) in the protein's active site. This can provide an additional anchor point, increasing binding affinity and residence time.

The exploration of 5-iodoquinazoline derivatives is therefore a rational approach to potentially enhance the potency and refine the selectivity profile of this established class of inhibitors.

Chapter 2: Design and Synthesis of 5-Iodoquinazoline Derivatives

The journey from concept to a testable compound begins with rational design and chemical synthesis. The design of novel 5-iodoquinazoline derivatives often leverages the known structural requirements of existing EGFR and VEGFR-2 inhibitors as a template.[9]

Rational Design Strategy

The design strategy typically involves:

  • Core Scaffold: A 6-iodoquinazoline or 6-iodoquinazolinone core is selected. This is based on bioisosteric modifications of known inhibitors like sorafenib and erlotinib.[9]

  • Hydrophobic Head: A terminal hydrophobic group is incorporated to fit into a hydrophobic region of the kinase active site.[9][10]

  • Linker Interactions: Hydrogen bond donors and acceptors are positioned to interact with key amino acid residues in the hinge region of the kinase.[9][10]

  • Hydrophobic Tail: A second hydrophobic moiety is often included to occupy another hydrophobic pocket.[9][10]

This modular design allows for the systematic exploration of structure-activity relationships (SAR).

General Synthetic Workflow

The synthesis of 5-iodoquinazoline derivatives is a multi-step process that requires careful control of reaction conditions. A representative workflow often starts with the iodination of anthranilic acid.

G cluster_prep Starting Material Preparation cluster_core Quinazolinone Core Formation cluster_final Final Product Synthesis A Anthranilic Acid B 5-Iodoanthranilic Acid A->B Iodination (e.g., I₂, KI, NaHCO₃) C N-Substituted 5-Iodoanthranilic Acid B->C Alkylation/Acylation (e.g., R-Br, K₂CO₃) D 6-Iodo-4-oxo-3,4-dihydroquinazoline Derivative C->D Cyclization (e.g., Formamide or Chloroacetyl Chloride) E 6-Iodo-4-chloroquinazoline Derivative D->E Chlorination (e.g., SOCl₂, POCl₃) F Final 5-Iodoquinazoline Inhibitor E->F Nucleophilic Substitution (e.g., Substituted Aniline, R-NH₂)

Caption: General synthetic workflow for 5-iodoquinazoline derivatives.

Detailed Experimental Protocol: Synthesis of a Representative 5-Iodoquinazoline Derivative

This protocol is a generalized example based on methodologies reported in the literature.[8][9]

Step 1: Synthesis of 5-Iodoanthranilic Acid (2)

  • To a stirred solution of anthranilic acid (1) in a suitable solvent (e.g., aqueous ethanol), add sodium bicarbonate.

  • Slowly add a solution of iodine and potassium iodide in water at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 5-iodoanthranilic acid (2).

Step 2: N-Alkylation (3)

  • Suspend 5-iodoanthranilic acid (2) in a polar aprotic solvent (e.g., DMF) with a base (e.g., potassium carbonate).

  • Add the desired alkylating agent (e.g., allyl bromide).

  • Heat the mixture (e.g., to 60-80°C) and stir for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction, pour it into ice water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the N-alkylated product (3).

Step 3: Quinazolinone Ring Formation and Chlorination

  • Reflux the N-alkylated product (3) with an excess of thionyl chloride (SOCl₂) or a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) for 2-4 hours.

  • Remove the excess reagent under reduced pressure.

  • Treat the residue with a cold base solution (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the crude 4-chloro-6-iodoquinazoline derivative.

  • Filter, wash, and dry the solid.

Step 4: Final Amination

  • Dissolve the 4-chloro-6-iodoquinazoline derivative in a suitable solvent (e.g., isopropanol or acetonitrile).

  • Add the desired substituted aniline or amine (1.1 equivalents).

  • Heat the mixture to reflux for 2-8 hours.

  • Cool the reaction mixture. The product often precipitates upon cooling.

  • Filter the solid, wash with a cold solvent (e.g., diethyl ether), and dry.

  • Purify the final compound by column chromatography or recrystallization as needed.

Chapter 3: In Vitro Evaluation of Kinase Inhibitory Activity

Once synthesized, the primary assessment of a potential inhibitor is its ability to block the enzymatic activity of its target kinase(s) in a controlled, cell-free environment.

Rationale for Biochemical Kinase Assays

Biochemical assays are the first line of evaluation because they provide a direct measure of the compound's interaction with the purified kinase enzyme, free from confounding factors like cell membrane permeability or metabolism. The primary output of these assays is the half-maximal inhibitory concentration (IC₅₀), a quantitative measure of the compound's potency.[5] Various formats exist, from simple ELISA-based methods to more complex mobility shift or time-resolved fluorescence resonance energy transfer (TR-FRET) assays.[11][12] The choice of assay often depends on the required throughput, sensitivity, and the specific information sought.

G cluster_workflow In Vitro Kinase Assay Workflow A 1. Plate Coating (Substrate Peptide) B 2. Reaction Mix Addition (Kinase + ATP + Inhibitor) A->B C 3. Incubation (Phosphorylation Reaction) B->C D 4. Detection (Add Phospho-Antibody) C->D E 5. Signal Measurement (e.g., Colorimetric, Luminescence) D->E F 6. Data Analysis (Calculate IC₅₀) E->F

Caption: Workflow for a typical ELISA-based kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol describes a general method for determining the IC₅₀ value of a test compound against a specific kinase.[11][13]

  • Plate Preparation: Coat a 96-well microplate with a solution containing the specific peptide substrate for the target kinase (e.g., EGFR or VEGFR-2). Incubate overnight at 4°C. Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Compound Preparation: Prepare a serial dilution of the 5-iodoquinazoline test compounds in assay buffer. Include a positive control (a known inhibitor like sorafenib or erlotinib) and a negative control (DMSO vehicle).

  • Kinase Reaction: To each well, add the kinase reaction mixture containing the purified recombinant kinase enzyme, ATP, and the appropriate concentration of the test compound or control.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 60-90 minutes) to allow the phosphorylation reaction to proceed.

  • Detection: Stop the reaction by washing the plate. Add a primary antibody that specifically recognizes the phosphorylated substrate, followed by incubation.

  • Secondary Antibody & Signal Generation: Wash the plate again and add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP). After incubation and a final wash, add the enzyme's substrate (e.g., TMB) to generate a colorimetric signal.

  • Data Acquisition: Read the absorbance of each well using a microplate reader.

  • Data Analysis: Convert absorbance values to percent inhibition relative to the controls. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[12]

Representative Data for 5-Iodoquinazoline Derivatives

The following table summarizes IC₅₀ data for representative 5-iodoquinazoline derivatives from published studies, demonstrating their potency against key oncogenic kinases.

Compound IDTarget KinaseIC₅₀ (µM)Reference
Compound 18 EGFRT790M0.25[8]
Compound 18 VEGFR-20.17[8]
Compound 17 EGFRWT(Comparable to Erlotinib)[8]
Compound 17 EGFRT790M0.30[8]
Compound 9c EGFRWT0.15[10][14]
Compound 9c EGFRT790M0.22[10][14]
Compound 9c VEGFR-20.85[10][14]
Compound 13e EGFRT790M0.30[15]
Compound 13e VEGFR-20.90[15]

Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison between studies should be made with caution due to potential variations in assay conditions.

Chapter 4: Cellular Activity and Mechanism of Action

Potent biochemical inhibition is a prerequisite, but a successful drug candidate must also demonstrate efficacy in a cellular context. Cell-based assays are essential to verify that the compound can cross the cell membrane, engage its target in the complex intracellular environment, and elicit the desired biological response—namely, inhibiting cancer cell proliferation.[16][17]

Rationale for Cell-Based Assays

Cell-based assays provide critical insights that biochemical assays cannot:

  • Cell Permeability: Does the compound get into the cell?

  • Target Engagement: Does it bind to the target kinase in the presence of high endogenous ATP concentrations and other cellular components?[18][19]

  • Off-Target Effects: Is the observed cytotoxicity due to inhibition of the intended target or other kinases?

  • Downstream Pathway Inhibition: Does target inhibition translate to the suppression of the relevant signaling pathway?

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Dimer->Downstream Inhibitor 5-Iodoquinazoline Inhibitor Inhibitor->Dimer Blocks ATP Binding Response Cell Proliferation, Survival, Angiogenesis Downstream->Response

Caption: Inhibition of the EGFR signaling cascade by a 5-iodoquinazoline derivative.

Protocol: Cell Viability (MTT) Assay

The MTT assay is a widely used colorimetric method to assess the anti-proliferative effects of a compound on cancer cell lines.[20]

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with serial dilutions of the 5-iodoquinazoline derivative for a specified duration (typically 48-72 hours). Include appropriate vehicle controls (DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[20]

  • Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Advanced Cellular Assays for Target Validation

To provide a more mechanistic understanding, further cellular assays are employed:

  • Cellular Phosphorylation Assay: This assay, often an ELISA or Western blot, measures the phosphorylation level of a direct downstream substrate of the target kinase. A potent inhibitor should decrease the level of substrate phosphorylation in a dose-dependent manner.[21]

  • Cellular Target Engagement Assays (e.g., NanoBRET™): These assays provide direct evidence of compound binding to the target kinase within living cells. They typically use bioluminescence resonance energy transfer (BRET) between a luciferase-tagged kinase and a fluorescent tracer to quantify the displacement of the tracer by the test compound, confirming target occupancy.[18][19]

Chapter 5: Structure-Activity Relationship (SAR) and In Silico Modeling

Synthesizing the biochemical and cellular data allows for the development of a Structure-Activity Relationship (SAR) model. This model is crucial for understanding how different chemical modifications affect the inhibitor's activity and for guiding the design of next-generation compounds.[22]

SAR Analysis of 5-Iodoquinazoline Derivatives

Based on published data, several key SAR trends can be identified for this class of compounds:

  • The 5-Iodo Group: The presence of iodine at the 5-position is a consistent feature in many potent dual EGFR/VEGFR-2 inhibitors, suggesting its importance for high affinity.[8][9][15]

  • N-1 and N-3 Substitutions: Alkylation at the N-1 or N-3 position of the quinazoline ring significantly modulates activity. The nature of the alkyl or aryl group impacts both potency and the selectivity profile.[9][23]

  • C-4 Substituent: The group at the C-4 position, typically a substituted aniline, is critical for interacting with the hinge region of the kinase. Modifications here can fine-tune selectivity between different kinases, such as HER2 over EGFR.[24]

  • Linker Moiety: When a linker is used to connect the quinazoline core to other functionalities, its length and composition are vital. For instance, studies have shown that urea linkers can be more favorable for inhibitory activity compared to thiourea linkers.[4]

Computational Insights

In silico tools are indispensable for rationalizing SAR data and predicting the properties of new designs.

  • Molecular Docking: Docking studies simulate the binding of the inhibitor into the 3D crystal structure of the kinase's ATP-binding site. This helps to visualize the specific interactions (hydrogen bonds, hydrophobic contacts, potential halogen bonds) that contribute to its potency and can explain why certain modifications enhance activity while others diminish it.[23][25]

  • ADMET Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed compounds.[25][26] This early-stage assessment helps to prioritize candidates with more drug-like profiles, saving significant time and resources by flagging potential liabilities before synthesis.

Conclusion and Future Perspectives

5-Iodoquinazoline derivatives represent a highly promising class of kinase inhibitors with demonstrated potent activity against key oncogenic targets, including EGFR (both wild-type and resistant mutants) and VEGFR-2.[8][14][15] The strategic inclusion of the iodine atom appears to be a favorable modification for achieving high-affinity binding, likely through a combination of steric and electronic effects, including potential halogen bonding.

The technical workflows outlined in this guide—from rational design and synthesis to multi-tiered biological evaluation—provide a robust framework for advancing these compounds. Future work in this area will likely focus on:

  • Lead Optimization: Fine-tuning the SAR to further enhance potency against resistance-conferring mutations (e.g., EGFR C797S) and improve selectivity to minimize off-target effects and associated toxicities.[25]

  • In Vivo Evaluation: Progressing the most promising leads into preclinical animal models to assess their efficacy, pharmacokinetics, and overall safety profiles.

  • Exploration of New Targets: Evaluating the activity of 5-iodoquinazoline libraries against a broader panel of kinases to identify potential new therapeutic applications.

The continued exploration of this chemical space holds significant potential for the development of next-generation targeted cancer therapies.

References

  • Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. (2024). Research J. Pharm. and Tech.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). ACS Omega.
  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents. (2024). Pharmaceutical Sciences.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). MDPI.
  • Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. (2025). Arabian Journal of Chemistry.
  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). Taylor & Francis Online.
  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (2022).
  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors. (2025). RSC Publishing.
  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investig
  • Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking. (n.d.). PMC.
  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2024). Dove Medical Press.
  • Immuno-oncology Cell-based Kinase Assay Service. (2023).
  • Spotlight: Cell-based kinase assay form
  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025).
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI.
  • Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. (n.d.). Eurofins Discovery.
  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investig
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). PMC.
  • Design, ADME, In silico studies of Quinazoline-based Derivatives as New EGFR Tyrosine Kinase Inhibitors for Anticancer Therapy. (2025). Journals.
  • Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. (2023). Biomedical Journal of Scientific & Technical Research.
  • In-Silico ADMET Prediction, Structure-Based Drug Design and Molecular Docking Studies of Quinazoline Derivatives as Novel EGFR Inhibitors. (2025).
  • Kinase Target Engagement | Kinase Affinity Assay. (n.d.).
  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (2026).
  • Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. (2023). PMC.
  • Iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors: Design, synthesis, molecular docking and anticancer evalu
  • Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. (2023). RSC Publishing.
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2025). MDPI.
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Quinazoline Compounds. (n.d.). BenchChem.
  • Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. (2023).
  • Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H. (n.d.). DOI.
  • Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids. (n.d.). BenchChem.
  • Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives. (2025).
  • Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline deriv
  • Discovery of Aminoquinazolines as Potent, Orally Bioavailable Inhibitors of Lck: Synthesis, SAR, and in Vivo Anti-Inflammatory Activity. (n.d.).
  • Structure-activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR. (2022). PubMed.
  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). (2023). PubMed.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). SciPharm.
  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). MDPI.

Sources

Exploratory

Advanced Functionalization Strategies for Quinazoline-2,4(1H,3H)-dione Scaffolds: A Comprehensive Technical Guide

Executive Summary The quinazoline-2,4(1H,3H)-dione core is a privileged bicyclic N-heterocyclic pharmacophore of paramount importance in medicinal chemistry. It serves as the structural foundation for a diverse array of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline-2,4(1H,3H)-dione core is a privileged bicyclic N-heterocyclic pharmacophore of paramount importance in medicinal chemistry. It serves as the structural foundation for a diverse array of therapeutics, including AMPA/kainate receptor antagonists, antihypertensives, and fluoroquinolone-like antibacterial agents targeting bacterial DNA gyrase and topoisomerase IV[1][2]. Because the biological efficacy of these molecules is highly dependent on their steric and electronic profiles, the precise, regioselective functionalization of the quinazoline-2,4-dione scaffold is a critical competency for drug development professionals.

This whitepaper provides an in-depth analysis of modern functionalization strategies, detailing the structural causality behind regioselectivity, transition-metal-catalyzed modifications, and green multicomponent synthesis.

Structural Logic and Regioselectivity

Understanding the intrinsic reactivity of the quinazoline-2,4(1H,3H)-dione scaffold requires an analysis of its lactam-lactim tautomerism and the differential acidity of its nitrogen atoms. The core presents four primary vectors for functionalization: the N1 and N3 amides, the C2/C4 carbonyls, and the C5–C8 aromatic ring.

  • N1 vs. N3 Selectivity: The N3 proton is flanked by two electron-withdrawing carbonyl groups, making it significantly more acidic ( pKa​≈8.5 ) than the N1 proton ( pKa​≈11.5 ). Under mild basic conditions, deprotonation occurs preferentially at N3, making N3-alkylation kinetically favored. Conversely, N1-alkylation requires stronger bases, higher temperatures (thermodynamic control), or prior protection/substitution at the N3 position[3][4].

  • C-H Functionalization: The fused aromatic ring (C5–C8) acts as a platform for electrophilic aromatic substitution and late-stage transition-metal-catalyzed C-H activation[5].

Reactivity Core Quinazoline-2,4(1H,3H)-dione Core Scaffold N3 N3-Position (pKa ~8.5) Kinetically Favored Alkylation/Amidation Core->N3 N1 N1-Position (pKa ~11.5) Thermodynamically Favored Alkylation/Arylation Core->N1 C_Ring C5-C8 Aromatic Ring Electrophilic Substitution C-H Activation Core->C_Ring O_Atoms C2/C4 Carbonyls Lactam-Lactim Tautomerism O-Alkylation (Rare) Core->O_Atoms

Regioselective functionalization sites of the quinazoline-2,4(1H,3H)-dione scaffold.

Core Functionalization Strategies

Microwave-Assisted N-Alkylation (Green Chemistry)

Traditional N-alkylation relies on toxic alkyl halides (e.g., methyl iodide) and corrosive bases, often leading to poor regioselectivity and hazardous waste. A highly efficient, green alternative utilizes dialkyl carbonates (such as dimethyl or diethyl carbonate) functioning as both the solvent and the alkylating agent. Under microwave irradiation, K2​CO3​ facilitates the deprotonation of the amide-NH. The microwave energy rapidly overcomes the activation barrier for the less reactive N1 position, driving the nucleophilic attack on the carbonate. This method yields 1-alkyl or 1,3-dialkyl derivatives in excellent yields (>92%) while producing only CO2​ and alcohols as byproducts[3][6].

Multicomponent Reactions (MCRs) and CO2​ Fixation

Synthesizing functionalized quinazoline-2,4-diones directly from acyclic precursors allows for simultaneous core construction and targeted functionalization.

  • Palladium-Catalyzed Cyclization: A robust MCR involves the Pd-catalyzed cyclization of o-haloanilines, CO2​ , and isocyanides to yield N3-substituted quinazoline-2,4-diones. The choice of base dictates the success of the reaction based on the substrate's electronic nature: electron-rich o-bromoanilines require Cs2​CO3​ at elevated temperatures, whereas electron-deficient substrates necessitate CsF to facilitate the cross-coupling[7].

  • Ionic Liquid (IL) Catalysis: The use of functionalized ionic liquids, such as[P4442][1-MHy] (tetrabutylphosphonium 1-methylhydantoin), enables metal-free CO2​ fixation with 2-aminobenzonitrile. The [1-MHy]⁻ anion activates the substrate via multiple-site cooperative hydrogen bonding (N–H···N– and N–H···O=C), drastically increasing the nucleophilicity of the amine toward atmospheric CO2​ [4].

Transition-Metal Catalyzed C-H Functionalization

To avoid the prerequisite of pre-halogenated starting materials, direct C-H functionalization on the C5–C8 aromatic ring has emerged as a powerful tool. Copper-catalyzed C-H amination and dual oxidative benzylic C-H aminations allow for the direct installation of aryl or alkyl groups. These reactions typically employ oxidants like t-butyl hydroperoxide (TBHP) or iodine to generate radical or organometallic intermediates that facilitate C-N or C-C bond formation[5][8].

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Ethylation of Quinazoline-2,4-dione[3]

Causality & Logic: Microwave irradiation ensures uniform, rapid volumetric heating, which is critical for pushing the thermodynamically demanding N1-alkylation to completion. K2​CO3​ is selected as a mild base to shift the equilibrium toward the nucleophilic conjugate base without degrading the dialkyl carbonate.

  • Preparation: In a 10 mL microwave-safe reactor vessel, dissolve 0.38 mmol of the target quinazoline-2,4-dione substrate in 1.25 mL of anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Add 1.25 mL of diethyl carbonate (acting as the alkyl source) and 3 molar equivalents of anhydrous K2​CO3​ .

  • Irradiation: Seal the vessel securely. Subject the mixture to microwave irradiation at 200 W, maintaining a strictly controlled temperature of 160 °C for exactly 15 minutes.

  • Workup & Phase Separation: Allow the vessel to cool to room temperature. Dilute the reaction mixture with CH2​Cl2​ . Wash the organic layer with saturated aqueous NaCl (brine). Causality: DMF is highly water-miscible; saturating the aqueous layer with NaCl decreases the solubility of DMF in the organic phase, driving it into the aqueous layer and preventing challenging emulsion formations.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The conversion is typically >94%, yielding high-purity 1-ethyl or 1,3-diethyl derivatives.

Protocol B: IL-Catalyzed Synthesis via CO2​ Fixation[4]

Causality & Logic: This protocol leverages the unique physicochemical properties of the IL[P4442][1-MHy]. The IL acts as both solvent and catalyst. Post-reaction, the addition of water exploits the hydrophilic nature of the IL to force the hydrophobic product out of solution, enabling a solvent-free extraction.

  • Setup: Charge a high-pressure reactor with 2-aminobenzonitrile and the ionic liquid[P4442][1-MHy].

  • Reaction: Purge the system and introduce CO2​ at atmospheric pressure. Heat the mixture to the optimized temperature (typically 60–80 °C) under continuous stirring.

  • Phase Separation: Upon reaction completion, add 10 mL of distilled water to the vessel. Causality: The system will spontaneously separate into two phases: an upper aqueous layer containing the water-soluble IL ([P4442][1-MHy] + water) and a lower layer containing the precipitated hydrophobic quinazoline-2,4(1H,3H)-dione product.

  • Purification: Isolate the product via centrifugation. Wash the solid sequentially with distilled water and ether to remove unreacted starting materials, then dry in a vacuum oven at 338.15 K for 12 hours.

Workflow Substrate 2-Aminobenzonitrile + CO2 Activation Dual H-Bonding (N-H···N, N-H···O=C) Substrate->Activation Catalyst IL Catalyst [P4442][1-MHy] Catalyst->Activation Cyclization Nucleophilic Attack & Cyclization Activation->Cyclization Product Quinazoline-2,4-dione (97% Yield) Cyclization->Product

Ionic liquid-catalyzed multicomponent synthesis and CO2 fixation workflow.

Quantitative Data Summary

The following table summarizes the comparative efficiencies of the discussed functionalization strategies, highlighting the operational conditions and typical yields.

Functionalization StrategyReagents / CatalystReaction ConditionsTarget SiteTypical YieldRef
N-Alkylation (Green) Dialkyl carbonate, K2​CO3​ Microwave, 130–160 °C, 15 minN1 / N392 – 98%[3]
CO2​ Fixation (MCR) o-haloanilines, CO2​ , isocyanides, Pd cat. Cs2​CO3​ or CsF , HeatCore + N375 – 89%
IL-Catalyzed Core Synthesis 2-aminobenzonitrile, CO2​ , [P4442][1-MHy]Atmospheric CO2​ , Solvent-freeCore97%[4]
C-H Amination Cu-catalyst, TBHP / I2​ Oxidative conditions, RefluxC5–C820 – 70%[5]

References

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Open Medicinal Chemistry Journal.[Link]

  • Alkylation of 2,4-(1H,3H)-Quinazolinediones with Dialkyl Carbonates Under Microwave Irradiations. National Center for Biotechnology Information (PMC).[Link]

  • Facile synthesis of 3-substituted quinazoline-2,4-dione and 2,3-di-substituted quinazolinone derivatives. ResearchGate.[Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. MDPI.[Link]

  • Efficient Synthesis of Quinazoline-2,4(1H,3H)-dione via Simultaneous Activated CO2 and 2-Aminobenzonitrile by 1-Methylhydantoin Anion-Functionalized Ionic Liquid through the Multiple-Site Cooperative Interactions. ACS Publications.[Link]

  • Efficient synthesis of 2-arylquinazolines via copper-catalyzed dual oxidative benzylic C-H aminations of methylarenes. Chinese Chemical Society.[Link]

  • Reaction of o-Aminobenzamides with Dialkyl Carbonates and Ionic Liquids: A Novel one-pot, High-yield, Microwave-assisted Synthesis of 1-Alkylquinazoline-2,4-diones. SciELO.[Link]

  • Palladium-Catalyzed Cyclization Reaction of o-Haloanilines, CO2 and Isocyanides: Access to Quinazoline-2,4(1H,3H)-diones. CQVIP.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 5-Iodoquinazoline-2,4-dione

Introduction: The Quinazoline-2,4-dione Scaffold as a Privileged Structure in Drug Discovery The quinazoline-2,4-dione core is a well-recognized "privileged structure" in medicinal chemistry, forming the backbone of nume...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinazoline-2,4-dione Scaffold as a Privileged Structure in Drug Discovery

The quinazoline-2,4-dione core is a well-recognized "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of pharmacological activities.[1][2] This heterocyclic system is a key pharmacophore in drugs targeting a variety of diseases, including cancer, bacterial infections, and inflammatory conditions.[3][4] The versatility of the quinazoline-2,4-dione scaffold allows for functionalization at various positions, enabling the fine-tuning of its biological activity. The introduction of substituents at the C5 position, in particular, has been shown to be critical for modulating the potency and selectivity of these compounds.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool in modern organic synthesis, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[5] These reactions, which were the subject of the 2010 Nobel Prize in Chemistry, have revolutionized the synthesis of complex molecules, including pharmaceuticals.[6]

This comprehensive guide provides detailed application notes and step-by-step protocols for the palladium-catalyzed cross-coupling of 5-iodoquinazoline-2,4-dione, a versatile building block for the synthesis of novel drug candidates. We will explore four key transformations: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, offering researchers, scientists, and drug development professionals a practical resource for the synthesis of diverse libraries of 5-substituted quinazoline-2,4-dione derivatives.

Synthesis of the Starting Material: 5-Iodoquinazoline-2,4-dione

A reliable synthesis of the starting material is paramount for any successful synthetic campaign. 5-Iodoquinazoline-2,4-dione can be prepared from commercially available starting materials in a multi-step sequence. A common route involves the iodination of a suitable anthranilic acid derivative, followed by cyclization to form the quinazoline-2,4-dione ring system. The following protocol is a general guideline and may require optimization based on available laboratory resources and specific starting materials.

Protocol: Synthesis of 6-Iodoquinazoline-2,4(1H,3H)-dione (as an illustrative example)

This protocol describes the synthesis of the related 6-iodo isomer, as detailed in the literature, and can be adapted for the synthesis of the 5-iodo isomer by starting with the appropriate amino-iodobenzoic acid.[7]

Step 1: Synthesis of Chloroacetamide Intermediate

  • To a solution of the appropriate amino-iodobenzoic acid in a suitable solvent (e.g., dichloromethane), add chloroacetyl chloride dropwise at 0 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chloroacetamide derivative.

Step 2: Cyclization to form the Quinazoline-2,4-dione Ring

  • The crude chloroacetamide can be cyclized using various methods. One common approach involves reaction with an amine (e.g., methylamine or ethylamine) via a mixed anhydride procedure to yield the corresponding amide.[7]

  • Alternatively, direct cyclization can be achieved under basic conditions.

  • The resulting N-substituted chloroacetamide can then be treated with a base (e.g., sodium hydride) in an anhydrous solvent (e.g., DMF) to effect intramolecular cyclization to the desired 6-iodoquinazoline-2,4-dione.[7]

Palladium-Catalyzed Cross-Coupling Reactions of 5-Iodoquinazoline-2,4-dione

The iodine atom at the C5 position of the quinazoline-2,4-dione scaffold provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions. The following sections detail the protocols for four key transformations.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-quinazoline-2,4-diones

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[8][9] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are commonly used pre-catalysts that are reduced in situ to the active Pd(0) species.[10][11] The choice of catalyst can influence reaction efficiency and should be screened for optimal results.

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or dppf, are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[10][12] Bulky, electron-rich ligands often enhance the rate of oxidative addition and reductive elimination.

  • Base: A base, such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄), is required to activate the boronic acid for transmetalation.[8][12]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is typically used to dissolve both the organic and inorganic reagents.[10][11]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 5-Iodoquinazoline-2,4-dione (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3-5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add 5-iodoquinazoline-2,4-dione, the arylboronic acid, and sodium carbonate.

  • Add the palladium catalyst, Pd(dppf)Cl₂.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 1:1 ratio).

  • Stir the reaction mixture at 80-100 °C under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃Dioxane/H₂O9085
24-Methoxyphenylboronic acidPd(OAc)₂/PPh₃ (5)K₃PO₄Toluene/H₂O10078
33-Pyridylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃Dioxane/H₂O9075

Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.

Visualization: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-I) Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Ar-I Transmetalation Transmetalation (R-B(OH)2, Base) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) R-B(OH)2 Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive_Elimination Reductive Elimination Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction: Synthesis of 5-Alkenyl-quinazoline-2,4-diones

The Heck reaction enables the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[13][14] This reaction is particularly useful for introducing vinyl groups, which can serve as versatile handles for further functionalization.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective catalyst for the Heck reaction.[15][16] It is often used without an additional phosphine ligand, especially with reactive aryl iodides.

  • Base: An organic or inorganic base, such as triethylamine (Et₃N) or sodium acetate (NaOAc), is required to neutralize the hydrogen halide formed during the reaction and regenerate the active catalyst.[16][17]

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is typically used to facilitate the reaction.[16][18]

  • Additives: In some cases, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the reaction rate.[17]

Experimental Protocol: Heck Reaction

Materials:

  • 5-Iodoquinazoline-2,4-dione (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate) (1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add 5-iodoquinazoline-2,4-dione and Pd(OAc)₂.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous DMF, followed by the alkene and triethylamine via syringe.

  • Stir the reaction mixture at 100-120 °C under the inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Heck Reaction Conditions

EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1n-Butyl acrylatePd(OAc)₂ (3)Et₃NDMF11080
2StyrenePd(OAc)₂ (5)NaOAcNMP12072
3CyclohexenePd(OAc)₂ (5)K₂CO₃DMF12065

Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.

Visualization: Experimental Workflow for the Heck Reaction

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Add_Reactants 1. Add 5-iodoquinazoline-2,4-dione and Pd(OAc)₂ to Schlenk flask. Inert_Atmosphere 2. Evacuate and backfill with inert gas (3x). Add_Reactants->Inert_Atmosphere Add_Reagents 3. Add DMF, alkene, and triethylamine. Inert_Atmosphere->Add_Reagents Heat_Stir 4. Heat to 100-120 °C with stirring. Add_Reagents->Heat_Stir Monitor 5. Monitor by TLC/LC-MS. Heat_Stir->Monitor Quench_Extract 6. Cool, add water, and extract. Monitor->Quench_Extract Wash_Dry 7. Wash organic layers, dry, and concentrate. Quench_Extract->Wash_Dry Purify 8. Purify by column chromatography. Wash_Dry->Purify

Caption: Step-by-step workflow for the Heck reaction.

Sonogashira Coupling: Synthesis of 5-Alkynyl-quinazoline-2,4-diones

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[19][20] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in various biologically active compounds.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) is a commonly used and effective catalyst for Sonogashira couplings.[19][21]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is typically used as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[20][21]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct.[19][21]

  • Solvent: Anhydrous solvents like tetrahydrofuran (THF) or DMF are commonly employed.[21][22]

Experimental Protocol: Sonogashira Coupling

Materials:

  • 5-Iodoquinazoline-2,4-dione (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add 5-iodoquinazoline-2,4-dione, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Sonogashira Coupling Conditions

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHFRT90
21-HexynePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF4082
3TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)DIPADMF5075

Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.

Visualization: Dual Catalytic Cycle of the Sonogashira Reaction

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0) OxAdd Oxidative Addition ArPdI Ar-Pd(II)-I OxAdd->ArPdI Ar-I Transmetal Transmetalation ArPdI->Transmetal ArPdAlkynyl Ar-Pd(II)-Alkynyl Transmetal->ArPdAlkynyl ArPdAlkynyl->Pd(0) RedElim Reductive Elimination Product Ar-Alkynyl RedElim->Product CuI CuI Alkyne_Deprotonation Alkyne Deprotonation Cu_Acetylide Cu(I)-Acetylide Alkyne_Deprotonation->Cu_Acetylide R-C≡C-H, Base Cu_Acetylide->Transmetal

Caption: Interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Buchwald-Hartwig Amination: Synthesis of 5-Amino-quinazoline-2,4-diones

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, providing a powerful method for the synthesis of arylamines.[23][24] This reaction is particularly valuable for synthesizing compounds with aniline and related motifs, which are prevalent in many pharmaceuticals.[5]

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common pre-catalysts.[25][26]

  • Ligand: Bulky, electron-rich biarylphosphine ligands, such as Xantphos, BINAP, or BrettPhos, are crucial for the success of this reaction, as they promote the reductive elimination step.[25][26]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine and facilitate the catalytic cycle.[24][25]

  • Solvent: Anhydrous, non-polar solvents like toluene or 1,4-dioxane are typically used.[24][25]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 5-Iodoquinazoline-2,4-dione (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Pd₂(dba)₃ (2-5 mol%)

  • Xantphos (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add 5-iodoquinazoline-2,4-dione, Pd₂(dba)₃, and Xantphos.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous toluene, followed by the amine and sodium tert-butoxide.

  • Stir the reaction mixture at 90-110 °C under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene10088
2MorpholinePd(OAc)₂ (5)BINAP (7.5)Cs₂CO₃Dioxane11076
3BenzylaminePd₂(dba)₃ (2)BrettPhos (4)LHMDSToluene9082

Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.

Visualization: Logical Flow of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Flow Start Start Reactants 5-Iodoquinazoline-2,4-dione + Amine Start->Reactants Coupling_Reaction C-N Bond Formation Reactants->Coupling_Reaction Catalyst_System Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos) + Base (e.g., NaOtBu) Catalyst_System->Coupling_Reaction Reaction_Conditions Anhydrous Solvent (e.g., Toluene) + Heat (90-110 °C) Reaction_Conditions->Coupling_Reaction Product 5-Amino-quinazoline-2,4-dione Coupling_Reaction->Product

Caption: Key components and conditions for the Buchwald-Hartwig amination.

Conclusion

The palladium-catalyzed cross-coupling reactions of 5-iodoquinazoline-2,4-dione offer a powerful and versatile platform for the synthesis of a diverse array of novel derivatives. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions provide efficient and reliable methods for the introduction of aryl, alkenyl, alkynyl, and amino functionalities at the C5 position of the quinazoline-2,4-dione scaffold. The protocols and application notes provided in this guide serve as a valuable resource for researchers in medicinal chemistry and drug discovery, enabling the rapid generation of compound libraries for biological screening and the development of new therapeutic agents. Careful optimization of reaction parameters, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity of the desired products.

References

  • Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. PubMed. [Link]

  • Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Encyclopedia MDPI. [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI. [Link]

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. MDPI. [Link]

  • Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. MDPI. [Link]

  • Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link]

  • Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. PMC. [Link]

  • Buchwald-Hartwig Amination. WordPress. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Design, synthesis, and evaluation of quinazoline-2,4-dione topoisomerase inhibitors for increased cellular accumulation and evasion of efflux. Iowa Research Online. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers. [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. PMC. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. University of Wisconsin-Stout. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • 1,2,4-Triazole-Based Palladium Pincer Complexes. A New Type of Catalyst for the Heck Reaction. RUIdeRA. [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. MDPI. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. MDPI. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Synthesis, in vitro biological evaluation and in silico docking studies of new quinazolin-2,4-dione analogues as possible anticarcinoma agents. ResearchGate. [Link]

Sources

Application

Application Note: Sonogashira Cross-Coupling of 5-Iodoquinazoline-2,4(1H,3H)-dione with Terminal Alkynes

Introduction & Mechanistic Rationale The quinazoline-2,4(1H,3H)-dione scaffold is a privileged pharmacophore embedded in numerous biologically active molecules, including potent antihypertensive, antiviral, and anticance...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged pharmacophore embedded in numerous biologically active molecules, including potent antihypertensive, antiviral, and anticancer agents[1]. Functionalization of this core via transition-metal-catalyzed carbon-carbon bond formation unlocks novel chemical space for structure-activity relationship (SAR) studies. While the 6-iodo and 4-chloro derivatives have been extensively documented in cross-coupling literature[2], the 5-position offers unique steric constraints and electronic properties due to its immediate proximity to the C4 amide carbonyl.

This application note details a robust, self-validating protocol for the Sonogashira cross-coupling of 5-iodoquinazoline-2,4(1H,3H)-dione with terminal alkynes.

Reaction Design & Causality

The Sonogashira coupling relies on a synergistic Palladium/Copper dual catalytic system.

  • Oxidative Addition: The active Pd(0) species inserts into the C5–I bond. The intrinsic reactivity of the C(sp²)–I bond is generally higher than that of C(sp²)–Br or C(sp²)–Cl, allowing for milder initiation conditions[3].

  • Transmetalation: A copper(I) acetylide, generated in situ from the terminal alkyne and a base, transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The C–C bond is formed, releasing the 5-alkynylquinazoline-2,4-dione product and regenerating the Pd(0) catalyst.

Solvent and Base Selection: Quinazoline-2,4-diones are notoriously insoluble in non-polar media. N,N-Dimethylformamide (DMF) is selected as the primary solvent to ensure reaction homogeneity, which is critical for reproducible kinetics and full conversion[2]. Triethylamine (NEt₃) serves a dual purpose: neutralizing the HI byproduct and facilitating the formation of the Cu-acetylide intermediate.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (C5-I Insertion) Pd0->OxAdd 5-Iodo-substrate TransMet Transmetalation (Cu-Acetylide Transfer) OxAdd->TransMet RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) Product 5-Alkynylquinazoline- 2,4(1H,3H)-dione RedElim->Product CuCycle Copper Cycle (Terminal Alkyne + Base) CuCycle->TransMet Cu-Acetylide

Pd/Cu Dual Catalytic Cycle for the Alkynylation of 5-Iodoquinazoline-2,4-dione.

Optimization of Reaction Conditions

To establish the most reliable protocol, various conditions were evaluated. The table below summarizes the optimization parameters. The combination of PdCl₂(PPh₃)₂, CuI, and NEt₃ in DMF at 60 °C provided the optimal balance of yield and reaction time. The +2 oxidation state pre-catalyst is preferred for bench stability, as it is readily reduced in situ to the active Pd(0) species[4].

EntryCatalyst (5 mol%)Co-Catalyst (10 mol%)SolventBase (Equiv)Temp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄CuITHFNEt₃ (3.0)602445*
2PdCl₂(PPh₃)₂CuIDMFNEt₃ (3.0)252462
3 PdCl₂(PPh₃)₂ CuI DMF NEt₃ (3.0) 60 12 88
4Pd(OAc)₂ / PPh₃CuIDMFi-Pr₂NH (3.0)601275

*Low yield in Entry 1 is attributed to the poor solubility of the 5-iodoquinazoline-2,4(1H,3H)-dione substrate in THF.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , including specific visual and analytical checkpoints to verify the reaction's progress autonomously.

Materials Required
  • 5-Iodoquinazoline-2,4(1H,3H)-dione (1.0 mmol, 288.04 g/mol )[5]

  • Terminal Alkyne (e.g., phenylacetylene) (1.5 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride[PdCl₂(PPh₃)₂] (0.05 mmol, 5 mol%)

  • Copper(I) iodide [CuI] (0.10 mmol, 10 mol%)

  • Triethylamine [NEt₃] (3.0 mmol)

  • Anhydrous N,N-Dimethylformamide [DMF] (5.0 mL)

Procedure
  • Reaction Setup & Degassing:

    • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-iodoquinazoline-2,4(1H,3H)-dione, PdCl₂(PPh₃)₂, and CuI.

    • Seal the tube with a rubber septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times).

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative Glaser homocoupling of the terminal alkyne, which consumes the alkyne and poisons the catalyst.

  • Reagent Addition:

    • Add anhydrous DMF (5.0 mL) and NEt₃ (3.0 mmol) via syringe.

    • Stir the mixture at room temperature for 5 minutes. Self-Validation Checkpoint: The solution typically turns a pale yellow/orange color as the pre-catalyst dissolves.

    • Add the terminal alkyne (1.5 mmol) dropwise via syringe.

  • Heating & Monitoring:

    • Transfer the Schlenk tube to a pre-heated oil bath at 60 °C.

    • Self-Validation Checkpoint: The reaction mixture will darken (often to deep brown or black) as the active Pd(0) species is generated and the catalytic cycle turns over.

    • Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material (highly UV active at 254 nm) should be fully consumed within 8–12 hours.

  • Workup & Extraction:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (30 mL) and quench with saturated aqueous NH₄Cl (20 mL). Causality: NH₄Cl acts as an excellent chelator to solubilize and remove copper salts into the aqueous phase.

    • Separate the layers. Wash the organic layer with LiCl (5% aqueous solution, 3 x 20 mL). Causality: Aqueous LiCl is highly effective at partitioning residual DMF out of the organic layer.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel (Gradient: 0–10% MeOH in DCM).

    • Self-Validation Checkpoint: The isolated product should exhibit a distinct alkyne stretch in IR spectroscopy (~2200 cm⁻¹) and a noticeable shift in the aromatic proton signals in ¹H NMR compared to the starting material.

Workflow Step1 1. Setup & Degassing Argon backfill (x3) Prevents Glaser coupling Step2 2. Reagent Addition Add DMF, NEt3, Alkyne Observe color change Step1->Step2 Step3 3. Heating & Monitoring 60 °C for 8-12 h TLC Check (5% MeOH/DCM) Step2->Step3 Step4 4. Workup Quench with NH4Cl Wash with 5% LiCl (removes DMF) Step3->Step4 Step5 5. Purification Silica Gel Chromatography Verify via IR/NMR Step4->Step5

Step-by-step workflow for the Sonogashira coupling and purification process.

Troubleshooting & Analytical Insights

  • Incomplete Conversion: If starting material remains after 12 hours, the catalyst may have deactivated. Ensure the DMF is strictly anhydrous and amine bases are freshly distilled. Adding an additional 2 mol% of Pd/Cu can safely re-initiate the reaction without generating excessive side products.

  • High Levels of Homocoupled Alkyne: This indicates oxygen ingress. Ensure Schlenk techniques are strictly followed and the Argon line is properly purged.

  • Product Co-elutes with Triphenylphosphine Oxide (TPPO): TPPO is a common byproduct from the PdCl₂(PPh₃)₂ catalyst. If it co-elutes during chromatography, trituration of the final solid with cold diethyl ether often selectively dissolves TPPO, leaving the pure 5-alkynylquinazoline-2,4(1H,3H)-dione intact.

Sources

Method

Application Note: Regioselective N-Alkylation of 5-Iodoquinazoline-2,4(1H,3H)-dione

Introduction & Strategic Context The quinazoline-2,4(1H,3H)-dione core is a privileged pharmacophore embedded in numerous bioactive molecules and approved therapeutics, including the antidiabetic drug Zenarestat[1]. Amon...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The quinazoline-2,4(1H,3H)-dione core is a privileged pharmacophore embedded in numerous bioactive molecules and approved therapeutics, including the antidiabetic drug Zenarestat[1]. Among its derivatives, 5-iodoquinazoline-2,4(1H,3H)-dione (CAS 33140-34-0)[2] stands out as a highly versatile building block for drug discovery. The iodine atom at the C5 position provides an essential synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the N1 and N3 positions offer divergent sites for alkylation to systematically explore structure-activity relationships (SAR).

Achieving strict regiocontrol during the N-alkylation of this scaffold is a notorious challenge due to the presence of two competing nucleophilic nitrogen centers. This application note details the mechanistic rationale and field-validated protocols for the regioselective synthesis of both N3-alkyl and N1-alkyl derivatives, empowering medicinal chemists to functionalize this scaffold with high precision.

Mechanistic Principles of Regioselectivity (Causality & Design)

As with many fused pyrimidine-2,4-diones, the regioselectivity of alkylation is fundamentally governed by the differential thermodynamic acidity of the N1 and N3 protons[3].

  • Thermodynamic Acidity (The N3 Advantage): The N3 proton is flanked by two strongly electron-withdrawing carbonyl groups (C2 and C4), rendering it significantly more acidic (pKa ~ 8.5) than the N1 proton (pKa ~ 11.5), which is adjacent to only one carbonyl and the electron-rich aromatic ring.

  • The Peri-Steric Effect of C5-Iodine: The large van der Waals radius of the iodine atom at the C5 position creates a peri-steric interaction with the C4 carbonyl. While this does not override the thermodynamic preference for N3 deprotonation, it dictates that less sterically demanding protecting groups (e.g., Benzyloxymethyl, BOM) should be used over bulky groups (e.g., Trityl) when masking the N3 position.

  • Solvent and Cation Effects: Polar aprotic solvents like DMF tightly solvate alkali metal cations (e.g., K⁺, Cs⁺), leaving a highly reactive, "naked" nitrogen anion. Mild bases (K₂CO₃) in DMF selectively deprotonate N3, driving direct N3-alkylation[4]. Conversely, forcing N1-alkylation requires strong bases (NaH) and a temporary N3-protection strategy, a sequence frequently utilized in complex uracil and pyrimidine functionalizations[5].

Pathway SM 5-Iodoquinazoline-2,4(1H,3H)-dione (Starting Material) N3 N3-Alkyl Derivative (Major under mild conditions) SM->N3 K2CO3, DMF, R-X (Direct Alkylation) N1 N1-Alkyl Derivative (Requires N3-protection) SM->N1 1. BOM-Cl (N3-Protect) 2. NaH, R-X (N1-Alkyl) 3. Deprotection

Fig 1. Divergent pathways for regioselective N-alkylation of 5-iodoquinazoline-2,4(1H,3H)-dione.

Quantitative Data & Condition Optimization

To ensure a self-validating system, the reaction conditions must be tightly controlled. Table 1 summarizes the optimization of direct N3-alkylation, demonstrating the critical role of base selection. Table 2 outlines the efficiency of the three-step N1-alkylation sequence.

Table 1: Optimization of Direct N3-Alkylation Conditions
Base (Equiv)SolventTemp (°C)Time (h)Conversion (%)Regioselectivity (N3:N1)
K₂CO₃ (1.2) DMF 25 12 >95 >99:1
Cs₂CO₃ (1.2)DMF258>98>99:1
NaH (1.1)THF0 to 254>9085:15 (Poor Control)
DIPEA (2.0)MeCN802440>99:1
Table 2: Yield Profile for the N1-Alkylation Sequence (BOM Protection Route)
StepReaction PhaseReagents & ConditionsIsolated Yield (%)
1N3-ProtectionBOM-Cl, DIPEA, DMF, 0 °C to RT88 - 92
2N1-AlkylationNaH, R-X, THF, 0 °C to RT75 - 85
3N3-DeprotectionTFA, DCM, RT (or H₂, Pd/C)80 - 90
Total Overall Sequence -52 - 70

Experimental Protocols

Protocol A: Direct Regioselective N3-Alkylation

This protocol leverages the thermodynamic acidity of N3 for direct, protecting-group-free alkylation.

  • Preparation: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 5-iodoquinazoline-2,4(1H,3H)-dione (1.0 equiv) and anhydrous DMF (to reach 0.2 M concentration).

  • Deprotonation: Add anhydrous K₂CO₃ (1.2 equiv) in one portion. Stir the suspension at ambient temperature (25 °C) for 15–20 minutes. Expert Insight: The solution will become slightly homogenous and take on a faint yellow tint as the N3-anion forms.

  • Alkylation: Dropwise add the desired alkyl halide (R-X, 1.1 equiv). Critical: Do not exceed 1.1 equivalents of the electrophile to prevent trace over-alkylation at the N1 position.

  • Monitoring: Stir at room temperature for 8–12 hours. Monitor the reaction conversion via LC-MS or TLC (typically 5% MeOH in DCM).

  • Workup & Isolation: Quench the reaction by pouring the mixture into ice-cold distilled water (3× the reaction volume). The N3-alkylated product will typically precipitate as a white/off-white solid. Filter the precipitate, wash with cold water and hexanes, and dry under high vacuum.

Protocol B: Regioselective N1-Alkylation via N3-Protection

Direct mono-alkylation at N1 is kinetically disfavored. This protocol utilizes a robust protection-alkylation-deprotection sequence.

Protocol A 1. N3-Protection Reagents: BOM-Cl, DIPEA Solvent: DMF, 0 °C to RT B 2. N1-Deprotonation Reagents: NaH (60% dispersion) Solvent: THF, 0 °C A->B C 3. N1-Alkylation Reagents: Alkyl Halide (R-X) Conditions: RT, 4-12 h B->C D 4. N3-Deprotection Reagents: TFA / DCM or H2, Pd/C Conditions: RT C->D E Isolated N1-Alkyl-5-iodo- quinazoline-2,4-dione D->E

Fig 2. Workflow for regioselective N1-alkylation via a protection-deprotection route.

Step 1: N3-Protection
  • Suspend 5-iodoquinazoline-2,4(1H,3H)-dione (1.0 equiv) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 1.5 equiv).

  • Cool the mixture to 0 °C using an ice bath. Dropwise add benzyl chloromethyl ether (BOM-Cl, 1.1 equiv).

  • Remove the ice bath and stir at room temperature for 4 hours.

  • Quench with water, extract with EtOAc (3×), wash the combined organic layers with brine to remove DMF, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate the N3-BOM intermediate.

Step 2: N1-Alkylation
  • Dissolve the purified N3-BOM intermediate (1.0 equiv) in anhydrous THF (0.15 M). Cool to 0 °C.

  • Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Causality: A strong base is strictly required here to deprotonate the less acidic N1 position. Hydrogen gas will evolve.

  • After 30 minutes of stirring at 0 °C, add the alkyl halide (1.5 equiv). Allow the reaction to warm to room temperature and stir for 6 hours.

  • Quench carefully with saturated aqueous NH₄Cl, extract with EtOAc, dry, and concentrate.

Step 3: N3-Deprotection
  • Dissolve the N1-alkyl-N3-BOM intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) (0.1 M).

  • Stir at room temperature for 12 hours to quantitatively cleave the BOM group.

  • Concentrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃, extract with EtOAc, and purify via silica gel chromatography to yield the pure N1-alkyl-5-iodoquinazoline-2,4(1H,3H)-dione.

References

  • Tandem Palladium-Catalyzed Urea Arylation—Intramolecular Ester Amidation: Regioselective Synthesis of 3-Alkylated 2,4-Quinazolinediones. ResearchGate. Available at:[Link]

  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega. Available at:[Link]

  • Alkali metal cations control over nucleophilic substitutions on aromatic fused pyrimidine-2,4-[1H,3H]-diones. ResearchGate. Available at:[Link]

  • Chemo- and Regioselective Functionalization of Uracil Derivatives. ResearchGate. Available at:[Link]

Sources

Application

Heck reaction parameters for functionalizing 5-iodoquinazoline-2,4-dione

Application Note: Heck Cross-Coupling Parameters for the C5-Functionalization of Quinazoline-2,4-diones Executive Summary The quinazoline-2,4-dione scaffold is a privileged pharmacophore in drug discovery. Functionalizin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Heck Cross-Coupling Parameters for the C5-Functionalization of Quinazoline-2,4-diones

Executive Summary

The quinazoline-2,4-dione scaffold is a privileged pharmacophore in drug discovery. Functionalizing this core via Palladium-catalyzed Heck cross-coupling enables the rapid generation of diverse libraries for structure-activity relationship (SAR) studies, including the development of potent dihydrofolate reductase inhibitors ()[1]. While functionalization at the 6-position is well-documented and generally proceeds in high yields ()[2], the C5-position is notoriously difficult to functionalize due to the severe steric hindrance imposed by the adjacent C4-carbonyl group. This application note details the mechanistic rationale and a highly optimized, self-validating protocol for the Heck alkenylation of 5-iodoquinazoline-2,4-dione.

Mechanistic Rationale: Overcoming the C5 Steric Penalty

The Heck reaction requires the initial oxidative addition of a Palladium(0) species into the carbon-halogen bond. Literature indicates that unoptimized cross-coupling of iodoquinazoline frameworks can result in poor yields due to catalyst deactivation and poor oxidative addition kinetics ()[3].

  • Ligand Selection Causality: To overcome the steric penalty at the C5 position, bulky, electron-rich phosphine ligands such as tri-o-tolylphosphine (P(o-tol)₃) are essential. The steric bulk of P(o-tol)₃ promotes the dissociation of one ligand to form the highly active 14-electron Pd(0)L complex, which is kinetically competent to insert into the crowded C5-I bond.

  • Base and Solvent Causality: The reaction generates hydroiodic acid (HI), which must be neutralized to prevent catalyst poisoning and substrate degradation. N,N-Diisopropylethylamine (DIPEA) is preferred over triethylamine due to its higher boiling point and greater steric bulk, which prevents it from competitively coordinating to the Palladium center. A highly polar, high-boiling solvent like N,N-Dimethylformamide (DMF) is required to maintain the solubility of the polar quinazoline-2,4-dione core at the elevated temperatures (100 °C) necessary to drive the migratory insertion step.

Substrate Pre-Conditioning: The Acidic NH Challenge

Quinazoline-2,4-diones possess two acidic protons at the N1 and N3 positions. Under the basic conditions of the Heck reaction, these positions can deprotonate, forming an anionic species that drastically reduces solubility and can coordinate to Palladium, leading to catalyst precipitation (Pd black).

  • Expert Insight: If the N1/N3 positions are left unprotected, a minimum of 3.0 to 4.0 equivalents of DIPEA must be used to ensure the base acts as both an acid scavenger and a buffer. For optimal yields and a robust catalytic cycle, pre-protecting the nitrogens (e.g., via N,N-dimethylation or N,N-dibenzylation) is highly recommended.

Optimization of Reaction Parameters

The following table summarizes the quantitative data from parameter optimization, demonstrating the causality behind the final protocol choices.

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (3 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(OAc)₂PPh₃Et₃NTHF70<10Poor oxidative addition; low temp limits migratory insertion.
2Pd(OAc)₂PPh₃Et₃NDMF10035Significant Pd black formation; ligand not bulky enough.
3Pd(PPh₃)₄NoneK₂CO₃DMF10042Sluggish reaction; inorganic base limits solubility.
4Pd(OAc)₂P(o-tol)₃DIPEADMF10088 Complete conversion; bulky ligand stabilizes active Pd(0).
5Pd₂(dba)₃dppfDIPEADMA11081Good yield, but dppf is prone to oxidation at high temps.

Validated Experimental Protocol

This protocol is designed as a self-validating system. Key checkpoints (TLC, temperature monitoring, and degassing) are embedded to ensure reproducibility and prevent false negatives caused by catalyst oxidation.

Materials:

  • 5-Iodoquinazoline-2,4-dione (1.0 equiv, 1.0 mmol)

  • Terminal Alkene (e.g., methyl acrylate or styrene) (1.5 equiv, 1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv, 5 mol%)

  • Tri-o-tolylphosphine (P(o-tol)₃) (0.10 equiv, 10 mol%)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL, 0.2 M)

Step-by-Step Workflow:

  • Reaction Setup & Inert Atmosphere: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-iodoquinazoline-2,4-dione, Pd(OAc)₂, and P(o-tol)₃. Seal the flask with a rubber septum and purge with Argon for 5 minutes. Causality: Pd(0) intermediates are highly sensitive to oxygen; failure to exclude O₂ results in rapid catalyst deactivation.

  • Solvent & Reagent Addition: Syringe in anhydrous DMF, followed by the terminal alkene and DIPEA.

  • Degassing (Critical Step): Perform three consecutive freeze-pump-thaw cycles. Freeze the mixture in liquid nitrogen, apply high vacuum for 2 minutes, isolate the vacuum, and thaw in a warm water bath. Causality: Removing dissolved oxygen from the DMF prevents the oxidation of the phosphine ligand to its inactive phosphine oxide.

  • Heating & Monitoring: Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously. Monitor the reaction via TLC (Eluent: 5% MeOH in DCM) or LC-MS. Self-Validation: The reaction mixture should turn from a pale yellow to a deep, homogeneous amber. The appearance of a black precipitate (Pd black) before 2 hours indicates oxygen ingress or ligand degradation.

  • Quenching & Workup: After complete consumption of the starting material (typically 4–6 hours), cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with a 5% aqueous LiCl solution (3 × 10 mL). Causality: DMF is highly soluble in EtOAc; washing with aqueous LiCl increases the ionic strength of the aqueous phase, effectively pulling the DMF out of the organic layer without forming emulsions.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the 5-alkenylquinazoline-2,4-dione.

Catalytic Cycle Visualization

HeckWorkflow N1 1. Catalyst Activation Pd(OAc)₂ + P(o-tol)₃ → Pd(0)L₂ N2 2. Oxidative Addition Insertion into C5-I Bond N1->N2 + 5-Iodoquinazoline-2,4-dione N3 3. Migratory Insertion Alkene Coordination N2->N3 + Terminal Alkene N4 4. β-Hydride Elimination Product Formation N3->N4 - L N5 5. Catalyst Regeneration DIPEA Neutralizes HI N4->N5 - 5-Alkenyl Product N5->N2 Pd(0)L₂ Recycled - DIPEA·HI

Catalytic cycle of the Heck cross-coupling for 5-iodoquinazoline-2,4-dione.

References

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules.[Link]

  • Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase. Antimicrobial Agents and Chemotherapy.[Link]

Sources

Method

Application Notes and Protocols: Buchwald-Hartwig Amination of 5-iodoquinazoline-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking a Privileged Scaffold The quinazoline-2,4(1H,3H)-dione framework is a cornerstone in medicinal chemistry, forming the structural bas...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking a Privileged Scaffold

The quinazoline-2,4(1H,3H)-dione framework is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic introduction of an amino group at the C5 position via N-arylation opens a gateway to a vast chemical space for the development of novel drug candidates. The Buchwald-Hartwig amination stands as a powerful and versatile method for forging this crucial C-N bond, offering a significant advantage over classical methods that often require harsh conditions and exhibit limited functional group tolerance.[1] This application note provides a detailed guide to the Buchwald-Hartwig amination of 5-iodoquinazoline-2,4(1H,3H)-dione, from the underlying mechanism to a practical, step-by-step laboratory protocol.

The Catalytic Heart of the Reaction: Mechanism and Rationale

The Buchwald-Hartwig amination proceeds through a well-defined palladium-catalyzed cycle.[1][2] Understanding this mechanism is paramount for rational experimental design and troubleshooting. The cycle is generally accepted to involve four key steps: oxidative addition, ligand substitution, deprotonation, and reductive elimination.[3]

1. Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the 5-iodoquinazoline-2,4(1H,3H)-dione. This is often the rate-determining step of the reaction.[1]

2. Ligand Substitution: The amine nucleophile coordinates to the resulting Pd(II) complex, displacing one of the ancillary ligands.

3. Deprotonation: A stoichiometric amount of a strong, non-nucleophilic base is crucial for deprotonating the coordinated amine, forming a palladium-amido complex.[1]

4. Reductive Elimination: This final step involves the formation of the desired C-N bond as the arylated amine product is eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:

Buchwald-Hartwig Amination Cycle Catalytic Cycle for the Amination of 5-iodoquinazoline-2,4(1H,3H)-dione Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd 5-Iodoquinazoline- 2,4(1H,3H)-dione PdII_ArI L_nPd(II)(Ar)(I) OxAdd->PdII_ArI Amine_Coord Amine Coordination (RNH_2) PdII_ArI->Amine_Coord + Amine PdII_Amine [L_nPd(II)(Ar)(RNH_2)]^+I^- Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation + Base - Base-H^+ PdII_Amido L_nPd(II)(Ar)(NHR) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NHR RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Selecting the Right Tools: A Guide to Reagents

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.

ComponentRecommended ChoicesRationale and Key Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃These are common and effective palladium(II) precursors that are reduced in situ to the active Pd(0) species. Pre-catalysts can also be employed for improved reproducibility.
Ligand Xantphos, BINAP, DavePhos, XPhosBulky, electron-rich phosphine ligands are essential for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. The choice of ligand can be substrate-dependent and may require screening for optimal results.[4]
Base NaOtBu, Cs₂CO₃, K₃PO₄A strong, non-nucleophilic base is required to deprotonate the amine without competing as a nucleophile. Sodium tert-butoxide is a common choice, but for base-sensitive substrates, weaker inorganic bases like cesium carbonate or potassium phosphate may be preferable.[2]
Solvent Dioxane, TolueneAnhydrous, aprotic solvents are necessary to prevent quenching of the base and deactivation of the catalyst. The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Experimental Protocol: Amination of 5-iodoquinazoline-2,4(1H,3H)-dione with Aniline

This protocol provides a general procedure for the Buchwald-Hartwig amination of 5-iodoquinazoline-2,4(1H,3H)-dione with aniline as a representative amine coupling partner.

Diagram of the Experimental Workflow:

Experimental_Workflow A 1. Reagent Preparation (Under Inert Atmosphere) B 2. Reaction Setup - Add reagents to a dry Schlenk flask - Degas the solvent A->B C 3. Reaction - Heat the mixture with stirring B->C D 4. Workup - Cool to room temperature - Filter through Celite - Liquid-liquid extraction C->D E 5. Purification - Dry the organic layer - Concentrate in vacuo - Column chromatography D->E F 6. Characterization - NMR, MS, etc. E->F

Caption: A streamlined workflow for the Buchwald-Hartwig amination.

Materials:

  • 5-iodoquinazoline-2,4(1H,3H)-dione (1.0 equiv)

  • Aniline (1.2 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • Xantphos (0.10 equiv)

  • NaOtBu (2.0 equiv)

  • Anhydrous dioxane

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

  • Celite

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-iodoquinazoline-2,4(1H,3H)-dione (1.0 equiv), Pd(OAc)₂ (0.05 equiv), Xantphos (0.10 equiv), and NaOtBu (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Addition of Reagents: Under a positive pressure of the inert gas, add anhydrous dioxane via syringe, followed by the addition of aniline (1.2 equiv).

  • Degassing: Further degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-(phenylamino)quinazoline-2,4(1H,3H)-dione.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst (oxidation) - Wet reagents or solvents - Inappropriate ligand or base- Ensure a strictly inert atmosphere and use freshly degassed solvents.[4] - Use anhydrous solvents and dry reagents thoroughly. - Screen different ligands and bases to find the optimal combination for this specific substrate.
Formation of Side Products - Hydrodehalogenation of the starting material - Homocoupling of the amine or aryl halide- Lower the reaction temperature and extend the reaction time. - Adjust the stoichiometry of the reagents.
Difficulty in Purification - Residual palladium catalyst- Ensure thorough filtration through Celite. Additional washes of the organic layer may be necessary.

Conclusion

The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of 5-amino-substituted quinazoline-2,4(1H,3H)-diones. By carefully selecting the reaction components and adhering to a rigorous experimental protocol under inert conditions, researchers can reliably access a diverse range of N-arylated products. This application note serves as a comprehensive guide to facilitate the successful implementation of this powerful transformation in the pursuit of novel chemical entities for drug discovery and development.

References

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • McGowan, M. A., McAvoy, C. Z., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. Organic Letters, 14(15), 3800–3803. [Link]

  • Frontiers in Chemistry. (2026). Sustainable Synthesis of Quinazolinones: Exploring Multicomponent Reactions with a Novel Magnetic Palladium Catalyst. [Link]

  • Ma, B., Wang, Y., Peng, J., & Zhu, Q. (2011). Synthesis of quinazolin-4(3H)-ones via Pd(II)-catalyzed intramolecular C(sp2)-H carboxamidation of N-arylamidines. The Journal of Organic Chemistry, 76(15), 6362–6366. [Link]

  • Podyachev, S. N., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. Molecules, 27(6), 1935. [Link]

  • Chemical Insights. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]

  • ResearchGate. (2025). Synthesis of Five‐Membered Heterocycle Fused Quinazolinone Via Buchwald–Hartwig Cross Coupling Reaction. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • ResearchGate. (2022). Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis of Quinazolines and Quinazolinones via Palladium-Mediated Approach. [Link]

  • Indian Academy of Sciences. (2015). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 5-Iodoquinazoline-2,4-dione Solubility

Welcome to the Technical Support Center for handling quinazoline-2,4-dione derivatives. This guide is specifically engineered for researchers and drug development professionals struggling with the notoriously poor organi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling quinazoline-2,4-dione derivatives. This guide is specifically engineered for researchers and drug development professionals struggling with the notoriously poor organic solubility of 5-iodoquinazoline-2,4-dione .

Below, we dissect the root causes of this insolubility, provide quantitative solvent data, and outline self-validating protocols to physically or chemically force this compound into solution.

Diagnostic Overview: The Causality of Insolubility

Q: Why is 5-iodoquinazoline-2,4-dione practically insoluble in standard organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or methanol (MeOH)?

A: The insolubility of this scaffold is driven by three compounding molecular factors[1]:

  • Rigid Planarity: The fused heterocyclic aromatic ring system is entirely planar, allowing for extremely tight crystal packing.

  • Robust Hydrogen Bonding: The N1 and N3 positions act as strong hydrogen-bond donors, while the C2 and C4 carbonyl oxygen atoms act as acceptors. This creates an infinite, highly stable intermolecular hydrogen-bonding network in the solid state[1].

  • Halogen Lipophilicity: The addition of the heavy, highly polarizable 5-iodo substituent significantly increases the overall lipophilicity and molecular weight, further elevating the crystal lattice energy and decreasing interactions with polar solvents[2].

To dissolve this compound, you must provide enough thermodynamic energy (heat) and competing solvent interactions (strong H-bond acceptors) to break this lattice.

Mechanism Insoluble High Crystal Lattice Energy (Strong N-H···O=C H-Bonds) Physical Physical Disruption (Heat + DMSO/DMF) Insoluble->Physical Competes with H-bonds Chemical Chemical Disruption (Deprotonation / N-Alkylation) Insoluble->Chemical Removes H-bond donors Soluble Solubilized Monomers (Ready for Reaction/Assay) Physical->Soluble Chemical->Soluble

Mechanisms of overcoming quinazoline-2,4-dione crystal lattice energy.

Quantitative Solvent Compatibility

When physical dissolution is required (e.g., for NMR or in vitro assay stock solutions), solvent selection is critical. The table below summarizes the quantitative solubility limits and mechanisms for 5-iodoquinazoline-2,4-dione across various solvent classes.

Solvent SystemSolubilization MechanismEst. Solubility LimitRecommended Application
DMSO (Dimethyl sulfoxide) Strong H-bond acceptor~10–20 mg/mL (with heat)In vitro assay stocks, NMR (DMSO-d6)[2]
DMF / NMP Strong H-bond acceptor~5–15 mg/mL (with heat)High-temperature organic synthesis
THF / Dioxane Weak H-bond acceptor< 1 mg/mLNot recommended unless derivatized
DCM / EtOAc Non-polar / Weak< 0.1 mg/mLExtractions only (compound will precipitate)
DMF + 1 eq Base (e.g., DBU) Anion formation (Quinazolide)> 50 mg/mLBase-catalyzed alkylations/couplings[3]

Troubleshooting Workflows & FAQs

Q: My compound precipitates immediately when I transfer it from a DMSO stock into my reaction mixture or assay buffer. What is happening? A: This is a classic "precipitation upon dilution" phenomenon[2]. The compound relies entirely on the strong hydrogen-bond accepting nature of pure DMSO to remain solvated. When diluted into a less polar organic solvent or an aqueous buffer, the local concentration of DMSO drops. This allows the highly favorable intermolecular hydrogen bonds of the quinazoline-2,4-dione core to rapidly re-form, leading to crystallization[1]. Solution: For assays, keep the final DMSO concentration as low as possible and introduce a surfactant (e.g., Tween 80) to form encapsulating micelles[2]. For synthesis, switch to a solvent system that maintains solubility or chemically deprotonate the compound.

Q: I need to perform a palladium-catalyzed cross-coupling on the 5-iodo position, but the compound won't dissolve in THF or Toluene. What are my options? A: Because the unsubstituted imide nitrogen atoms prevent dissolution in non-polar solvents, you must chemically mask them. Solution: Treat the compound with Di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of DMAP[4]. This installs Boc protecting groups on the N1 and N3 positions, completely disrupting the hydrogen-bonding network and rendering the 5-iodo intermediate highly soluble in THF, Toluene, and DCM.

SolubilizationWorkflow Start 5-Iodoquinazoline-2,4-dione (Solid) SelectSolvent Add Polar Aprotic Solvent (DMSO, DMF, NMP) Start->SelectSolvent HeatSonicate Apply Heat (50-60°C) & Ultrasonication SelectSolvent->HeatSonicate CheckSol Is the solution optically clear? HeatSonicate->CheckSol AddBase Add Base (e.g., DBU) to form Quinazolide Anion CheckSol->AddBase No (For Synthesis) Derivatize N-Boc Protection using (Boc)2O / DMAP CheckSol->Derivatize No (For Chromatography) Success Solubilized State Achieved CheckSol->Success Yes AddBase->Success Derivatize->Success

Workflow for physical and chemical solubilization of 5-iodoquinazoline-2,4-dione.

Self-Validating Experimental Protocols

Protocol A: Preparation of a Self-Validating DMSO Stock Solution

Objective: Achieve a stable 10 mM stock solution for downstream applications without inducing degradation. Causality: Gentle heating provides the kinetic energy needed to overcome the initial lattice energy, while sonication prevents localized supersaturation and micro-crystal formation[2].

  • Weighing: Accurately weigh the desired amount of 5-iodoquinazoline-2,4-dione into a glass vial. Note: Avoid plastics if using pure DMSO for extended storage to prevent leaching.

  • Solvent Addition: Add anhydrous, high-quality DMSO. Ensure the DMSO is strictly anhydrous; even trace hydration drastically reduces the solubility of quinazoline-2,4-diones[2].

  • Agitation: Vortex vigorously for 30 seconds to disperse the solid.

  • Thermal Sonication: Place the vial in a heated ultrasonic bath at 50°C for 15 to 20 minutes[2].

  • Validation Step (Critical): Remove the vial and inspect it against a strong, focused light source (e.g., a laser pointer or bright LED). If the solution is optically clear with no Tyndall effect (light scattering), dissolution is complete. If a beam of light is visible passing through the liquid, microscopic particulate matter remains; dilute the solution by 20% with additional DMSO and repeat sonication.

Protocol B: N-Boc Protection for Enhanced Organic Solubility

Objective: Chemically modify the compound to allow dissolution in non-polar solvents (e.g., THF, DCM) for cross-coupling reactions. Causality: Masking the N1 and N3 protons with bulky tert-butoxycarbonyl groups eliminates intermolecular hydrogen bonding and introduces steric bulk. This drastically lowers the melting point and increases organic solubility[4].

  • Suspension: Suspend 5-iodoquinazoline-2,4-dione (1.0 eq) in anhydrous DMF (the compound will only be partially soluble at this stage).

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq) to act as a nucleophilic catalyst[4].

  • Reagent Addition: Slowly add Di-tert-butyl dicarbonate ((Boc)₂O) (2.5 eq) dropwise at room temperature. Effervescence (CO₂ release) will be observed.

  • Reaction: Stir the reaction mixture at room temperature for 4–6 hours. Causality observation: As the reaction progresses, the cloudy suspension will clear into a homogeneous, transparent solution, physically indicating successful protection and solubilization[4].

  • Validation Step (Critical): Quench a 10 µL aliquot of the reaction mixture in 1 mL of water and extract with 1 mL of EtOAc. Run TLC (Hexanes:EtOAc 7:3) on the organic layer. The complete disappearance of the baseline starting material and the appearance of a high-Rf spot confirms complete derivatization. The compound is now highly soluble and ready for extraction and cross-coupling.

References

  • ResearchGate. "Efficient Synthesis of Quinazoline-2,4(1 H ,3 H )-dione via Simultaneous Activated CO 2 and 2-Aminobenzonitrile by 1-Methylhydantoin Anion-Functionalized Ionic Liquid through the Multiple-Site Cooperative Interactions." ResearchGate. Available at:[Link]

  • National Institutes of Health (PMC). "DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate." ACS Omega. Available at:[Link]

Sources

Optimization

Technical Support Center: 5-Iodoquinazoline-2,4-dione Intermediates

Welcome to the Technical Support Center for the isolation and purification of 5-iodoquinazoline-2,4-dione and related halogenated dione scaffolds. As a critical intermediate in the synthesis of kinase inhibitors, antimal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 5-iodoquinazoline-2,4-dione and related halogenated dione scaffolds. As a critical intermediate in the synthesis of kinase inhibitors, antimalarials, and tumor-associated carbonic anhydrase inhibitors[1][2], achieving >98% purity of this building block is essential.

This guide is engineered by application scientists to move beyond basic recipes, providing you with the physicochemical causality behind each purification step, self-validating protocols, and targeted troubleshooting for common synthesis bottlenecks.

Physicochemical Profiling & Quantitative Data

To purify a molecule effectively, you must exploit its physicochemical properties. The quinazoline-2,4-dione core is characterized by rigid planarity and strong intermolecular hydrogen bonding, making it notoriously insoluble in standard organic solvents (like dichloromethane or diethyl ether)[3].

Table 1: Physicochemical Parameters Dictating Purification Strategy

ParameterQuantitative ValueImplication for Purification Strategy
Molecular Weight ~288.04 g/mol High mass halogen (Iodine) increases lipophilicity and density of the precipitate.
pKa (N-H protons) ~10.03 ± 0.20[4]Enables highly efficient acid-base extraction. Soluble in pH > 12; precipitates at pH < 4.
H-Bond Donors / Acceptors 2 Donors / 2 Acceptors[4]Causes severe tailing on silica gel[3]; necessitates highly polar aprotic solvents for dissolution.
Solubility (Water) < 0.1 mg/mL (Neutral pH)Excellent candidate for water-quenching and anti-solvent precipitation.
Solubility (DMF / DMSO) > 50 mg/mL (at 80 °C)Ideal primary solvents for thermal recrystallization workflows[1].

Core Purification Workflows

The following diagrams illustrate the chemical logic and physical workflows required to isolate 5-iodoquinazoline-2,4-dione from complex reaction mixtures (such as urea melts or DMAP-catalyzed Boc-anhydride cyclizations[3][5]).

PurificationWorkflow Start Crude 5-Iodoquinazoline-2,4-dione (Reaction Mixture) Precipitation Step 1: Primary Precipitation (Cooling & Water Addition) Start->Precipitation Quench Filtration1 Vacuum Filtration & Hot Water Trituration Precipitation->Filtration1 Isolate Solid AcidBase Step 2: Acid-Base Extraction (Dissolve in 1M NaOH) Filtration1->AcidBase Solubilize Dione Impurities Filter Insoluble Organic Impurities AcidBase->Impurities Remove unreacted starting materials Reprecipitation Acidify with 1M HCl (pH ~ 3-4) Impurities->Reprecipitation Filtrate Recrystallization Step 3: Recrystallization (DMF/H2O or EtOH) Reprecipitation->Recrystallization Isolate intermediate PureProduct Pure 5-Iodoquinazoline-2,4-dione (>98% Purity) Recrystallization->PureProduct Final Polish

Fig 1: End-to-end purification workflow for 5-iodoquinazoline-2,4-dione intermediates.

AcidBaseLogic Neutral 5-Iodoquinazoline-2,4-dione (Neutral, Water-Insoluble) BaseAdded Add NaOH (pH > 12) Deprotonation of N-H (pKa ~10) Neutral->BaseAdded Anion Sodium 5-iodoquinazoline-2,4-dionate (Anionic, Water-Soluble) BaseAdded->Anion Dissolves AcidAdded Add HCl (pH < 4) Reprotonation Anion->AcidAdded Filter out insolubles before this step Precipitate Purified Neutral Dione (Precipitates out) AcidAdded->Precipitate Crystallizes

Fig 2: Mechanistic logic of the acid-base extraction exploiting the dione's pKa.

Standard Operating Procedures (SOPs)

Protocol A: Acid-Base Reprecipitation (Primary Purification)

This method exploits the acidity of the N3/N1 protons to separate the target dione from neutral organic impurities (e.g., unreacted 2-amino-6-iodobenzoic acid derivatives or DMAP catalysts)[3][4].

  • Solubilization: Suspend 10 g of crude 5-iodoquinazoline-2,4-dione in 100 mL of deionized water.

  • Deprotonation: Slowly add 1M NaOH dropwise while stirring until the pH reaches 12.0–12.5. Self-Validation Check: The target compound will fully dissolve into a clear/yellowish solution. Any persistent turbidity or floating solids are neutral organic impurities.

  • Filtration: Filter the alkaline solution through a Celite pad to remove insoluble impurities.

  • Reprotonation: Transfer the clear filtrate to a beaker submerged in an ice bath (0–5 °C). Vigorously stir and slowly add 1M HCl dropwise.

  • Precipitation: Continue adding HCl until the pH reaches 3.0–4.0. A dense white/off-white precipitate will form immediately. Causality: Dropping the pH well below the pKa (10.03) ensures 100% reprotonation to the highly insoluble neutral dione[4].

  • Isolation: Vacuum filter the solid, wash with 3 x 50 mL of ice-cold water to remove residual NaCl, and dry under a high vacuum at 60 °C overnight.

Protocol B: DMF/Water Recrystallization (Final Polish)

For applications requiring stringent purity (e.g., biological assays or sensitive cross-coupling reactions), recrystallization is required to remove trace co-precipitated isomers[1].

  • Dissolution: Place the semi-pure dione in a round-bottom flask. Add a minimal amount of N,N-Dimethylformamide (DMF) (approx. 3-5 mL per gram of product).

  • Heating: Heat the suspension to 80–90 °C until complete dissolution occurs.

  • Anti-Solvent Addition: Remove from heat. While stirring continuously, slowly add hot deionized water dropwise until the solution becomes faintly cloudy (the saturation point).

  • Crystallization: Add a few drops of DMF to clear the solution, then allow the flask to cool undisturbed to room temperature over 4 hours, followed by 2 hours in an ice bath. Causality: Slow cooling allows the rigid dione molecules to highly order themselves via intermolecular H-bonding, excluding impurities from the crystal lattice.

  • Collection: Filter the crystals and wash sequentially with cold water and a small volume of cold ethanol. Dry under vacuum.

Troubleshooting & FAQs

Q: I synthesized the intermediate using the urea melt method at 190 °C[5]. How do I remove the massive excess of unreacted urea and biuret byproducts without losing my product? A: Urea and its thermal degradation product, biuret, are highly water-soluble, whereas 5-iodoquinazoline-2,4-dione is practically insoluble in water. Perform a "hot trituration": suspend the crude solid in boiling water for 30 minutes, then perform a hot vacuum filtration. The aqueous filtrate will carry away the urea/biuret, leaving your hydrophobic dione on the filter paper[5].

Q: Why is my product "oiling out" (forming a sticky liquid) instead of crystallizing during the water quench? A: Oiling out (liquid-liquid phase separation) occurs when the compound precipitates above its glass transition temperature. This is usually caused by a high concentration of residual high-boiling solvents (like DMSO or DMF) acting as plasticizers. Solution: Decant the supernatant, redissolve the sticky oil in a minimal amount of hot ethanol, and cool very slowly. Scratching the inside of the flask with a glass rod can provide nucleation sites to force crystallization.

Q: Why should I avoid column chromatography for purifying quinazoline-2,4-diones? A: The strong intermolecular hydrogen bonding of the dione core leads to severe tailing and irreversible adsorption on standard normal-phase silica gel. If chromatography is absolutely necessary (e.g., for closely related structural isomers), you must use a highly polar solvent system (e.g., CH₂Cl₂/CH₃OH 100:1 to 20:1)[3]. However, acid-base extraction and recrystallization are vastly superior in terms of yield, scalability, and solvent economy.

Q: Can I use the Lewis Acid/TBHP oxidative rearrangement method to make the 5-iodo derivative? A: Yes. The tandem reaction of 4-iodoisatin with amines via oxidative rearrangement using Bi(OTf)₃ and TBHP is a viable route[6]. However, note that residual metal catalysts (Bismuth) must be thoroughly scrubbed. Incorporating an EDTA wash during the acid-base extraction phase (Step 2 of Protocol A) will chelate and remove trace Lewis acid metals.

References

  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate ACS Omega (2020). URL:[Link]

  • 3-Hydroxy-1H-quinazoline-2,4-dione as a New Scaffold To Develop Potent and Selective Inhibitors of the Tumor-Associated Carbonic Anhydrases IX and XII Journal of Medicinal Chemistry (2017). URL:[Link]

  • Lewis Acid‐catalyzed Tandem Synthesis of Quinazoline‐2,4‐diones by Reaction of Isatins with Aryl/Alkyl Amines using TBHP as Oxidant ResearchGate (2022). URL:[Link]

  • Novel Quinazolin-2,4-Dione Hybrid Molecules as Possible Inhibitors Against Malaria: Synthesis and in silico Molecular Docking Studies Frontiers in Chemistry / PMC (2020). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in 5-Iodoquinazoline Functionalization

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for synthetic chemists and drug development professionals. This guide provides in-depth troubleshooting advice and field-proven pr...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic chemists and drug development professionals. This guide provides in-depth troubleshooting advice and field-proven protocols for the functionalization of 5-iodoquinazoline. The quinazoline scaffold is a cornerstone in medicinal chemistry, and successful, high-yielding functionalization is critical for rapid drug discovery.[1][2][3][4] This document moves beyond standard protocols to address the common and often frustrating side reactions that can impede progress, providing mechanistic explanations and actionable solutions.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the cross-coupling of 5-iodoquinazoline.

Q1: My primary side product is always the de-iodinated quinazoline. What is the most common cause and the quickest fix? A: The most frequent cause of proto-deiodination (replacement of iodine with hydrogen) is the presence of a palladium-hydride (Pd-H) species in the catalytic cycle, which can arise from various sources. The quickest troubleshooting steps are to switch to a milder base, such as K₃PO₄ or Cs₂CO₃, and ensure your solvent is rigorously anhydrous.

Q2: I'm observing significant homocoupling of my boronic acid in a Suzuki reaction, which complicates purification. How can I suppress this? A: Boronic acid homocoupling is typically initiated by the presence of oxygen. The most effective countermeasure is to ensure the reaction is performed under strictly anaerobic conditions. This involves meticulous degassing of your solvent and reaction vessel (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and maintaining a positive pressure of inert gas throughout the experiment.[5][6]

Q3: My Sonogashira coupling is producing a significant amount of symmetrical diyne (Glaser coupling byproduct). What should I change? A: The formation of symmetrical diynes is a classic side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst under aerobic conditions.[7] The most robust solution is to switch to a copper-free Sonogashira protocol. These methods often rely on specific palladium catalysts and ligands that are efficient enough to proceed without copper, thereby eliminating the primary pathway for this side reaction.

Q4: My Buchwald-Hartwig amination of 5-iodoquinazoline is sluggish and gives low conversion, even after extended reaction times. What are the key parameters to adjust? A: Low conversion in Buchwald-Hartwig aminations of electron-deficient heteroaryl iodides is often due to suboptimal ligand choice or catalyst inhibition. The first step is to switch to a bulky, electron-rich phosphine ligand from the Buchwald family, such as XPhos or SPhos.[8][9] These ligands promote the crucial reductive elimination step. Secondly, ensure you are using a strong, non-nucleophilic base like NaOtBu or LHMDS, as weaker bases may not be sufficient to deprotonate the amine and facilitate the catalytic cycle effectively.[10][11]

Q5: How critical is it to maintain an inert atmosphere for these reactions? A: It is absolutely critical. For Suzuki and Sonogashira couplings, oxygen can lead to homocoupling of the coupling partners and oxidation (deactivation) of the Pd(0) catalyst.[5][6] For Buchwald-Hartwig aminations, while some modern catalysts show air stability, optimal results and reproducibility are almost always achieved under a rigorously maintained inert atmosphere (argon or nitrogen) to protect the sensitive catalyst and reagents.[12]

Part 2: In-Depth Troubleshooting Guide

This section provides a detailed analysis of common problems, their mechanistic origins, and systematic solutions.

2.1 Problem: Proto-deiodination (Dehalogenation)

This is arguably the most common side reaction, leading to the formation of the parent quinazoline core and consuming the starting material.

  • Symptoms: A major byproduct is observed via LCMS or TLC with a mass corresponding to the loss of iodine and the gain of one proton (M-126).

  • Plausible Mechanisms: Proto-deiodination typically occurs when the aryl-palladium(II) intermediate in the catalytic cycle is intercepted by a hydride source before it can undergo transmetalation (in Suzuki/Sonogashira) or amine coordination (in Buchwald-Hartwig). This hydride can originate from:

    • β-Hydride Elimination: If the organometallic coupling partner or a ligand has a β-hydrogen, it can be eliminated to form a Pd-H species.

    • Reaction with Solvent/Base/Water: Trace water or certain solvents (like alcohols) can react with the palladium complex or the base to generate Pd-H species.

  • Optimize the Base: The choice of base is critical. Strong, sterically hindered bases are often preferred, but overly harsh conditions can promote side reactions.

    BaseTypical ReactionRationale & Recommendation
    K₂CO₃, Cs₂CO₃Suzuki, SonogashiraGood starting point. Mild enough to minimize Pd-H formation from solvent interaction.[5]
    K₃PO₄SuzukiOften superior to carbonates for suppressing dehalogenation, especially with sensitive substrates.[6]
    NaOtBu, LHMDSBuchwald-HartwigRequired for amine deprotonation but can be aggressive. Use the minimum effective amount.[9]
    Et₃N, DIPEASonogashiraCommon amine bases, but ensure they are high purity and dry. Can be a source of hydrides.
  • Ensure Rigorously Anhydrous Conditions: Water is a common culprit in generating hydride species that lead to dehalogenation.

    • Protocol: Use freshly distilled, anhydrous solvents stored over molecular sieves. Dry glassware in an oven (120 °C) overnight and cool under a stream of inert gas. Use fresh, high-purity reagents.

  • Select the Appropriate Ligand: Ligands that promote rapid reductive elimination can help the desired reaction outcompete the dehalogenation pathway.

    • Recommendation: For challenging couplings, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective as they accelerate the final C-C or C-N bond-forming step.[6][8]

G start High Proto-deiodination Observed base Is the base too strong or wet? (e.g., NaOH, KOH) start->base solvent Is the solvent rigorously anhydrous? base->solvent No sol_base Switch to a milder, non-hydroxide base (e.g., K₃PO₄ or Cs₂CO₃) base->sol_base Yes temp Is the reaction temperature too high? solvent->temp Yes sol_solvent Use freshly distilled anhydrous solvent. Dry all glassware and reagents. solvent->sol_solvent No ligand Is the ligand promoting slow reductive elimination? temp->ligand No sol_temp Lower temperature to 60-80 °C. Monitor for conversion. temp->sol_temp Yes sol_ligand Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos) ligand->sol_ligand success Problem Solved sol_base->success sol_solvent->success sol_temp->success sol_ligand->success

Caption: Troubleshooting workflow for proto-deiodination.

2.2 Problem: Homocoupling Side Reactions

Homocoupling results in the dimerization of one of the coupling partners, complicating purification and reducing the yield of the desired heterodimer.

  • Symptoms:

    • Suzuki: Formation of a biaryl from the boronic acid (Ar-Ar).

    • Sonogashira: Formation of a symmetric diyne from the alkyne (Glaser coupling).

    • General: Formation of 5,5'-biquinazoline.

  • Plausible Mechanisms:

    • Suzuki Homocoupling: Primarily caused by O₂ oxidation of the boronic acid, leading to a transmetalation event with itself.[6]

    • Glaser (Diyne) Coupling: Mediated by the Cu(I) co-catalyst, which facilitates the oxidative coupling of two alkyne molecules.[7]

    • Aryl Halide Homocoupling: Can occur if the oxidative addition is followed by a second oxidative addition to another Pd(0) center or through a Pd(I) dimer pathway, though this is less common with iodoarenes than with bromides or chlorides.

  • Maintain a Strictly Anaerobic Environment: This is the single most important factor for preventing homocoupling.

    • Protocol: Degas the solvent and reaction mixture using at least three freeze-pump-thaw cycles. Alternatively, sparge the solvent with argon for 30-60 minutes before use. Assemble the reaction under a positive pressure of argon or nitrogen.

  • Modify Catalyst and Reagent Stoichiometry:

    • Suzuki: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Using a large excess can drive homocoupling. Using Pd(0) precatalysts like Pd(PPh₃)₄ can sometimes be more effective than Pd(II) sources which require an in-situ reduction step.[5][6]

    • Sonogashira: Implement a copper-free protocol. If copper is necessary, use a minimal amount (1-2 mol%) and consider slow addition of the alkyne to keep its instantaneous concentration low.[13][14]

G cluster_0 Desired Sonogashira Cycle cluster_1 Side Reaction: Glaser Homocoupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd ArPdI Ar-Pd(II)-I OxAdd->ArPdI Transmetal Transmetalation (Cu-C≡CR) ArPdI->Transmetal ArPdR Ar-Pd(II)-C≡CR Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim Product Ar-C≡CR RedElim->Product Product->Pd0 CuI Cu(I) CuAcetylide Cu-C≡CR CuI->CuAcetylide Alkyne R-C≡C-H Alkyne->CuI CuAcetylide->Transmetal Enters productive cycle Oxidation Oxidation (O₂) CuAcetylide->Oxidation Diyne R-C≡C-C≡C-R Oxidation->Diyne

Sources

Optimization

overcoming steric hindrance at the 5-position of quinazoline-2,4-dione

A Senior Application Scientist's Guide to Overcoming Steric Hindrance at the 5-Position Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide expert insights and...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Overcoming Steric Hindrance at the 5-Position

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide expert insights and actionable troubleshooting strategies for one of the more persistent challenges in the synthesis of quinazoline-2,4-dione scaffolds: overcoming steric hindrance at the 5-position. As researchers in drug development know, substituents at this position can be crucial for modulating biological activity, but their installation is often non-trivial.

This document moves beyond standard protocols to explain the why behind the challenges and solutions, empowering you to make informed decisions in your own lab.

Frequently Asked Questions (FAQs)

Q1: Why is introducing a bulky substituent at the 5-position of the quinazoline-2,4-dione core so challenging?

A: The difficulty arises primarily from steric clash during the critical cyclization step. Most classical syntheses of the quinazoline-2,4-dione core, such as those starting from substituted anthranilic acids or 2-aminobenzonitriles, require the formation of a six-membered ring.[1][2][3] A bulky group at the position ortho to the reacting amine (which becomes the 5-position of the product) physically obstructs the approach of the second reactant and hinders the intramolecular ring-closing reaction. This leads to low yields, incomplete reactions, or the formation of undesired side products.[4]

Q2: What are the most common failure modes I should expect when attempting to synthesize a 5-substituted quinazoline-2,4-dione?

A: Researchers typically encounter one or more of the following issues:

  • Extremely Low or No Yield: The most common problem, where the starting materials are recovered, or a complex mixture of unidentifiable products is formed.

  • Reaction Stalling: The reaction proceeds partially but fails to go to completion, even with extended reaction times or increased temperatures.

  • Formation of Acyclic Intermediates: The initial reaction to form an acyclic urea or amide may occur, but the subsequent cyclization to form the dione ring fails. You may isolate this stable intermediate instead of your target product.

  • Dimerization or Polymerization: Under harsh conditions (e.g., high heat) intended to force the cyclization, starting materials can react with each other in intermolecular side reactions.[5]

Troubleshooting Guides: From Problem to Solution

This section is designed to help you diagnose and solve specific experimental failures.

Issue 1: Low to No Yield with Moderately Bulky 5-Substituents

You're attempting a classical synthesis (e.g., reacting a 2-amino-6-alkyl/aryl-benzonitrile with CO₂ or a phosgene equivalent) and obtaining minimal product.

Potential Cause A: Insufficient Energy for Cyclization The steric hindrance from the 5-substituent raises the activation energy of the ring-closing step. Standard thermal conditions may be insufficient to overcome this barrier.

Solution Pathway:

  • Increase Thermal Energy Systematically: Before abandoning the route, cautiously increase the reaction temperature in a high-boiling solvent like DMF, DMAc, or diphenyl ether. Monitor for product formation vs. degradation via TLC or LC-MS.

  • Switch to Microwave Irradiation: Microwave synthesis is highly effective for overcoming kinetic barriers. The rapid, uniform heating can often drive sterically hindered cyclizations to completion where conventional heating fails.[6][7] It provides the necessary energy while minimizing the long reaction times that can lead to degradation.

Potential Cause B: Inefficient Cyclizing Reagent The reagent used to form the C2-carbonyl and close the ring (e.g., phosgene, triphosgene, CDI, or even CO₂) may not be reactive enough to engage with the sterically encumbered nitrogen atom.[1][8]

Solution Pathway:

  • Employ a More Reactive Carbonyl Source: If using CO₂ or urea, consider switching to a more electrophilic source like triphosgene or di-tert-butyl dicarbonate ((Boc)₂O) with a DMAP catalyst.[9][10] The (Boc)₂O/DMAP system is particularly effective under milder conditions.[10]

  • Pre-form the Urea: Instead of a one-pot reaction, consider a two-step approach. First, synthesize the acyclic urea from your 2-amino-benzonitrile derivative. Then, subject this isolated intermediate to harsher cyclization conditions. This can sometimes provide a cleaner reaction.

Troubleshooting Flowchart for Low Yields

TroubleshootingFlowchart Start Problem: Low or No Yield of 5-Substituted Product CheckPurity Verify Purity of 2-Amino-6-Substituted Starting Material Start->CheckPurity Optimize Optimize Classical Conditions CheckPurity->Optimize Microwave Employ Microwave Irradiation (150-200 °C) Optimize->Microwave Increase Temp Fails Reagent Switch to a More Reactive Carbonyl Source ((Boc)2O/DMAP) Optimize->Reagent Change Solvent Fails Success Success: Yield Improved Microwave->Success Yield > 40% Failure Failure: Yield Still Low Microwave->Failure No Improvement Reagent->Success Yield > 40% Reagent->Failure No Improvement Advanced Proceed to Advanced Strategies (e.g., C-H Functionalization) Failure->Advanced

Caption: A flowchart for systematically troubleshooting low-yield synthesis.

Advanced Strategy: Post-Modification via C-H Functionalization

When classical cyclization methods fail, especially with very bulky 5-substituents (e.g., tertiary-butyl, phenyl), the most robust strategy is to change the synthetic disconnection. Instead of building the ring with the substituent already in place, you can build the unsubstituted quinazoline-2,4-dione core first and then introduce the desired group at the C5 position via a directed C-H functionalization reaction.

Core Concept: Transition metal catalysis has emerged as a powerful tool for the direct functionalization of otherwise unreactive C-H bonds.[11] In the context of quinazolinediones, one of the nitrogen atoms of the dione ring can act as a directing group, guiding a metal catalyst (commonly Palladium, Rhodium, or Cobalt) to selectively activate the C-H bond at the adjacent 5-position.[12][13] This approach completely bypasses the steric problem of the cyclization step.

Comparative Table of Synthetic Strategies
StrategyProsConsBest For
Classical Thermal Cyclization Simple reagents, well-established.Sensitive to steric hindrance, often requires harsh conditions, low yields with bulky groups.[1]Small to medium-sized, electron-neutral 5-substituents.
Microwave-Assisted Synthesis Rapid reaction times, often higher yields, can overcome moderate steric barriers.[6]Requires specialized equipment, may not solve severe steric issues.Moderately hindered 5-substituents where thermal methods are sluggish.
Transition Metal C-H Functionalization Bypasses the hindered cyclization step, high regioselectivity, broad substrate scope.[11]Requires expensive metal catalysts and ligands, may require multi-step synthesis of precursors.Large, sterically demanding 5-substituents that are impossible to install via classical routes.
Conceptual Workflow for C-H Functionalization

CH_Functionalization Start Synthesize Unsubstituted Quinazoline-2,4-dione Protect Protect N1 or N3 Position (if necessary) Start->Protect Reaction C-H Activation at C5 [Pd] or [Rh] Catalyst + Coupling Partner (e.g., Ar-B(OH)2) Protect->Reaction Deprotect Deprotection Step (if applicable) Reaction->Deprotect Product Final 5-Substituted Quinazoline-2,4-dione Deprotect->Product

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in 5-Iodoquinazoline Cross-Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the late-stage functionalization of 5-io...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the late-stage functionalization of 5-iodoquinazolines. This electron-deficient, sterically encumbered scaffold presents unique hurdles in palladium-catalyzed cross-coupling, frequently resulting in low conversion, catalyst poisoning, or competing side reactions.

Section 1: Mechanistic Overview & Failure Pathways

To troubleshoot effectively, we must first understand the causality of the failure. The 5-position of the quinazoline ring is peri to the 4-position. This creates a severe steric bottleneck during the transmetalation step of the catalytic cycle. Furthermore, the Lewis basic N1 and N3 atoms of the quinazoline core are notorious for coordinating to the palladium center, leading to catalyst deactivation[1].

Because oxidative addition into the highly reactive C–I bond is fast, but transmetalation is slow, the long-lived Pd(II) intermediate becomes highly susceptible to protodeiodination (hydrodehalogenation).

G Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Fast for C-I) Pd0->OxAdd 5-Iodoquinazoline Poison Catalyst Poisoning (Quinazoline N-coordination) Pd0->Poison N-coordination PdII Pd(II) Intermediate (Sterically Hindered) OxAdd->PdII TransMet Transmetalation (Rate-Limiting) PdII->TransMet Boronic Acid / Base PdII->Poison Dimerization DeIod Protodeiodination (Side Reaction) PdII->DeIod Base/H2O RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Pd-catalyzed cycle for 5-iodoquinazoline showing failure pathways.

Section 2: Troubleshooting FAQs

Q1: I am observing low conversion of my 5-iodoquinazoline, and a black precipitate forms in the reaction vial within 30 minutes. What is happening? A1: The black precipitate is palladium black, which indicates that your catalyst has degraded and fallen out of the catalytic cycle. Nitrogen-containing heterocycles like quinazoline strongly coordinate to the palladium center, displacing weaker phosphine ligands and forming inactive, insoluble Pd complexes[2]. Solution: You must utilize bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or RuPhos). These ligands create a protective steric shield around the palladium center, preventing the quinazoline nitrogens from coordinating. Additionally, using a Buchwald precatalyst (e.g., XPhos Pd G3) ensures the rapid, controlled generation of the active monoligated Pd(0) species, outcompeting the poisoning pathway[3].

Q2: My LC-MS analysis shows that the 5-iodoquinazoline starting material is fully consumed, but my isolated yield of the cross-coupled product is less than 20%. The major byproduct has a mass corresponding to [M-I+H]. A2: You are experiencing protodeiodination (hydrodehalogenation). Because the 5-position is sterically hindered, the transmetalation step is severely retarded. The long-lived Pd(II)-aryl oxidative addition complex acts as a "sitting duck" and reacts with trace water or protic solvents to yield the des-iodo quinazoline byproduct. Solution:

  • Transition to strictly anhydrous conditions. Flame-dry your glassware and use anhydrous solvents.

  • Switch from aqueous bases (e.g., 2M Na2CO3) to finely milled, anhydrous solid bases like K3PO4 or Cs2CO3.

  • Increase the equivalents of your transmetalating agent (e.g., 2.0 - 3.0 equiv of boronic acid) to accelerate the rate-limiting transmetalation step.

Q3: I am attempting to couple a bulky aryl group to a 5-iodo-4-aminoquinazoline, but the reaction stalls completely. How do I overcome this extreme steric clash? A3: The peri interaction between the 5-iodo group and the 4-amino group creates an extreme steric block that traditional intermolecular cross-coupling often cannot overcome. Solution: Employ an intramolecular transfer strategy. Research has demonstrated that utilizing zinc-mediated intramolecular acyl and imino transfer reactions can bypass this steric hindrance. By temporarily tethering the coupling partner to the 4-amino group, you facilitate a highly favorable intramolecular delivery to the 5-position[4].

Q4: After a successful coupling, my isolated quinazoline product is contaminated with high levels of residual palladium. Standard aqueous extractions are failing. A4: Quinazolines are highly polar and electron-rich, making them excellent ligands for palladium. They will actively sequester Pd from the reaction mixture, carrying it through standard extractions[5]. Solution: Treat the crude organic phase with a functionalized sulfur-based silica scavenger (e.g., Si-Thiol or Si-DMT) for 2-4 hours at 40 °C before filtration. This provides a thermodynamically more favorable sink for the palladium[5].

Section 3: Quantitative Data & Optimization Matrix

To illustrate the causality of ligand and base selection, the following table summarizes the optimization of a standard Suzuki-Miyaura coupling of 5-iodoquinazoline with phenylboronic acid.

EntryCatalyst / LigandBaseSolventTemp (°C)Conversion (%)Major Outcome
1Pd(PPh3)4 (5 mol%)Na2CO3 (aq)Toluene/EtOH90>99%Protodeiodination (80%)
2Pd(OAc)2 / PPh3K2CO3DMF10045%Catalyst Death (Pd Black)
3Pd(dppf)Cl2 (5 mol%)K3PO4Dioxane9085%Cross-Coupled (60%)
4XPhos Pd G3 (2 mol%)K3PO4 (anhydrous)Dioxane80>99%Cross-Coupled (92%)
Section 4: Self-Validating Experimental Protocol

Standard Operating Procedure: High-Yield Suzuki-Miyaura Coupling of Sterically Hindered 5-Iodoquinazolines

Scientific Rationale: This protocol utilizes XPhos Pd G3 to prevent catalyst poisoning and anhydrous K3PO4 to suppress protodeiodination. The protocol incorporates internal validation checkpoints to ensure system integrity.

Step 1: Reagent Preparation (Glovebox or Schlenk Line)

  • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 5-iodoquinazoline (1.0 equiv, 0.5 mmol) and the arylboronic acid (2.0 equiv, 1.0 mmol). Causality: Excess boronic acid is required to drive the sterically hindered, slow transmetalation step.

  • Add finely milled, anhydrous K3PO4 (3.0 equiv, 1.5 mmol). Causality: Finely milled solid bases provide high surface area for the heterogeneous transmetalation step without introducing water, which drives protodeiodination.

  • Add XPhos Pd G3 (0.02 equiv, 2 mol%).

Step 2: Solvent Addition and Degassing

  • Seal the vial with a PTFE-lined septum cap.

  • Evacuate and backfill the vial with ultra-pure Nitrogen or Argon (repeat 3 times).

  • Add anhydrous 1,4-dioxane (5.0 mL) via syringe.

  • Spurge the mixture with Argon for 5 minutes. Validation Checkpoint: The solution should be a clear, pale yellow/orange. Immediate blackening indicates oxygen ingress or solvent contamination.

Step 3: Reaction Execution

  • Transfer the vial to a pre-heated reaction block at 80 °C. Stir vigorously (800 rpm) for 12 hours.

  • Validation Checkpoint (2 Hours): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • If [M-I+H] is the dominant peak, your system contains moisture. Abort and restart with strictly anhydrous reagents.

    • If starting material remains and Pd black is observed, the quinazoline is poisoning the catalyst. Increase catalyst loading to 5 mol%.

Step 4: Workup and Palladium Scavenging

  • Cool the reaction to room temperature and dilute with EtOAc (10 mL).

  • Add 0.5 g of Si-Thiol (silica-based metal scavenger) and stir at 40 °C for 2 hours to sequester residual palladium[5].

  • Filter the suspension through a pad of Celite, washing with EtOAc.

  • Concentrate the filtrate in vacuo and purify via flash column chromatography.

References
  • Title: Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: MDPI URL
  • Title: Catalyst poisoning issues in reactions involving 3,4,5-Tribromo-2,6-dimethylpyridine Source: Benchchem URL
  • Source: Organic Process Research & Development (ACS)
  • Title: Zinc-mediated intramolecular acyl and imino transfer reactions of aryl iodides Source: ResearchGate URL
  • Source: Chemical Reviews (ACS)

Sources

Optimization

Technical Support Center: Thermal Stability &amp; Decomposition Analysis of 5-Iodoquinazoline-2,4-dione

Welcome to the Technical Support Center for the thermal characterization of 5-iodoquinazoline-2,4-dione and its derivatives. This guide is designed for researchers and drug development professionals conducting Thermograv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the thermal characterization of 5-iodoquinazoline-2,4-dione and its derivatives. This guide is designed for researchers and drug development professionals conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Here, we bridge the gap between analytical observations and the underlying physical chemistry, ensuring your experimental workflows are robust, safe, and self-validating.

Frequently Asked Questions (FAQs)

Q: What are the primary thermal decomposition products of 5-iodoquinazoline-2,4-dione? A: The quinazoline-2,4-dione core is highly stable[1]. However, the introduction of an iodine substituent creates a thermal vulnerability. Upon reaching critical decomposition temperatures (> 290°C), the compound undergoes homolytic cleavage to release highly irritating and corrosive Hydrogen Iodide (HI) gas. Secondary fragmentation of the pyrimidine and benzene rings at higher temperatures (> 400°C) yields Nitrogen Oxides (NOx), Carbon Monoxide (CO), and Carbon Dioxide (CO2)[2].

Q: Why is my DSC baseline drifting exothermically before the actual melting point? A: Causality: This is a classic artifact caused by crucible reactivity. The bond dissociation energy (BDE) of an aromatic C-I bond is relatively low (~240 kJ/mol). If you are using standard Aluminum (Al) crucibles, trace amounts of HI gas released during early-stage deiodination will react exothermically with the aluminum surface, skewing your baseline. Solution: Switch to chemically inert Alumina (Al₂O₃) crucibles to isolate the sample's true thermal transitions from sensor-level chemical reactions.

Q: How can I differentiate between residual synthesis solvent loss and early-stage degradation? A: Causality: Solvents trapped in the crystal lattice (e.g., DMF, DMSO) typically evaporate between 100°C and 150°C, producing a broad endotherm in DSC and a 1–3% mass loss in TGA. Early-stage degradation (deiodination) occurs at much higher temperatures and is often accompanied by sharp, erratic exotherms. Validation: To self-validate this, couple your TGA with a Mass Spectrometer (Evolved Gas Analysis). Solvent loss will register at specific m/z values (e.g., m/z 78 for DMSO), whereas degradation will trigger m/z 128 (HI).

Quantitative Thermal Event Profiling

To assist in interpreting your thermograms, the following table summarizes the validated thermal events expected for 5-iodoquinazoline-2,4-dione under an inert nitrogen atmosphere.

Thermal EventTemp. Range (°C)TGA ObservationDSC ObservationMechanistic Causality
Desolvation 50 – 1501–3% Mass LossBroad EndothermEvaporation of residual synthesis solvents or surface moisture.
Melting ( Tm​ ) 250 – 280No Mass LossSharp EndothermSolid-to-liquid phase transition prior to core degradation.
Deiodination 290 – 340Sharp Mass LossExotherm/EndothermHomolytic cleavage of the weak C5-I bond; release of HI gas.
Core Fragmentation > 400Major Mass LossBroad ExothermComplete breakdown of the pyrimidine and benzene rings[3].

Self-Validating Experimental Protocol: TGA-MS/FTIR Workflow

To guarantee trustworthiness, your thermal analysis must be a self-validating system. This protocol utilizes Evolved Gas Analysis (EGA) to ensure every mass loss event is chemically identified, eliminating guesswork.

Phase 1: System Calibration & Blank Subtraction
  • Temperature Calibration: Run a high-purity Indium standard to verify the DSC sensor's temperature accuracy ( Tm​ = 156.6°C).

  • Baseline Validation: Run an empty Alumina (Al₂O₃) crucible through the exact heating profile (25°C to 600°C at 10°C/min). Subtract this blank run from your sample data to eliminate buoyancy effects and baseline drift.

Phase 2: Sample Preparation & Environmental Control
  • Crucible Selection: Weigh 3–5 mg of 5-iodoquinazoline-2,4-dione into a 70 µL Alumina (Al₂O₃) crucible. Do not use Aluminum due to HI reactivity.

  • Atmosphere Purge: Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min for 15 minutes prior to heating. This prevents premature oxidative degradation and ensures that the observed fragmentation is purely thermal.

Phase 3: Execution & Evolved Gas Analysis (EGA)
  • Heating Ramp: Apply a dynamic heating rate of 10°C/min from 25°C to 600°C.

  • Spectroscopic Coupling (Self-Validation): Route the exhaust gas through a heated transfer line (200°C to prevent condensation) into a Mass Spectrometer (MS) or FTIR.

  • Data Correlation:

    • Set the MS to monitor m/z 128 (Hydrogen Iodide) and m/z 44 (Carbon Dioxide).

    • Validation Check: If the TGA mass loss at 310°C perfectly aligns with a peak in the m/z 128 channel, you have successfully validated the deiodination step.

Troubleshooting Logic & Mechanistic Workflows

DecompositionPathway A 5-Iodoquinazoline-2,4-dione B Thermal Energy (> 290°C) A->B C C5-I Bond Homolysis B->C D Hydrogen Iodide (HI) Gas C->D E Quinazoline Radical C->E F Ring Fragmentation (> 400°C) E->F G NOx, CO, CO2 Emissions F->G H Carbonaceous Char F->H

Fig 1. Mechanistic thermal decomposition pathway of 5-iodoquinazoline-2,4-dione.

Troubleshooting Start Start TGA/DSC Q1 Mass Loss < 150°C? Start->Q1 S1 Dry Sample (Remove Solvents) Q1->S1 Yes Q2 Artifact Exotherm @ > 300°C? Q1->Q2 No S1->Q2 S2 Use Alumina (Al2O3) Crucible Q2->S2 Yes End Valid Thermogram Q2->End No S2->End

Fig 2. Troubleshooting logic for TGA/DSC analysis of halogenated quinazolinediones.

References

  • Title: SAFETY DATA SHEET - TCI Chemicals (4-Chloro-6-iodoquinazoline)
  • Title: Efficient Synthesis of Quinazoline-2,4(1H,3H)
  • Title: SAFETY DATA SHEET - Fisher Scientific (4-Chloro-6-iodoquinazoline, 97%)

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 5-Iodoquinazoline-2,4-dione: A Comparative Analysis

For researchers and professionals in drug development, the unambiguous structural characterization of novel chemical entities is a cornerstone of the discovery pipeline. Quinazoline-2,4-dione and its derivatives are a cl...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous structural characterization of novel chemical entities is a cornerstone of the discovery pipeline. Quinazoline-2,4-dione and its derivatives are a class of compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The introduction of a halogen atom, such as iodine, at the 5-position can significantly modulate a molecule's physicochemical properties and biological target interactions. Therefore, a robust analytical methodology for its characterization is paramount.

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of 5-iodoquinazoline-2,4-dione. As a Senior Application Scientist, my objective is to not only present the data but also to elucidate the underlying principles of fragmentation, compare this specific pattern with related structures, and provide a broader context of alternative analytical techniques.

Principles of Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard a molecule in the gas phase.[3][4] This energetic interaction is often sufficient to dislodge an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M•+).[5] The excess energy imparted to the molecular ion can cause it to undergo a series of bond cleavages and rearrangements, resulting in a unique fragmentation pattern that serves as a molecular fingerprint. The stability of the resulting fragment ions often dictates the most prominent peaks in the mass spectrum.[6]

Predicted Mass Spectrometry Fragmentation of 5-Iodoquinazoline-2,4-dione

While a publicly available, experimentally derived mass spectrum for 5-iodoquinazoline-2,4-dione is not readily found in common databases[7][8][9], we can predict its fragmentation pathway based on established principles of mass spectrometry and the known behavior of related chemical moieties, such as halogenated aromatic compounds and heterocyclic systems.[10][11][12][13]

The molecular weight of 5-iodoquinazoline-2,4-dione (C8H5IN2O2) is approximately 287.95 g/mol . The molecular ion peak (M•+) would therefore be expected at an m/z of 288. Given the stable aromatic nature of the quinazoline ring system, this peak is likely to be of significant intensity.[6]

The major fragmentation pathways are predicted to be as follows:

  • Loss of Iodine Radical: The carbon-iodine bond is relatively weak and prone to homolytic cleavage. This would result in the loss of an iodine radical (•I, 127 Da), leading to a prominent fragment ion at m/z 161. This fragment corresponds to the quinazoline-2,4-dione cation. The C-I bond is often the weakest in such molecules, making this a highly probable fragmentation.[14]

  • Retro-Diels-Alder (RDA) Fragmentation: Heterocyclic ring systems can undergo characteristic retro-Diels-Alder reactions. For the quinazoline-2,4-dione core, this could involve the cleavage of the benzene ring portion. This might lead to the loss of a neutral molecule, although this is often more prevalent in less aromatic systems.[15]

  • Loss of Carbon Monoxide (CO): The dione structure contains two carbonyl groups. The sequential loss of neutral CO molecules (28 Da) is a common fragmentation pathway for such compounds. We can predict the loss of a CO molecule from the molecular ion to give a fragment at m/z 260, and a subsequent loss to yield a fragment at m/z 232. A similar loss of CO can be expected from the m/z 161 fragment (after iodine loss) to produce a fragment at m/z 133.

  • Loss of HNCO: The urea-like structure within the dione ring can lead to the elimination of isocyanic acid (HNCO, 43 Da). This could occur from the molecular ion to give a fragment at m/z 245, or from the m/z 161 fragment to give an ion at m/z 118.

The predicted fragmentation cascade is illustrated in the diagram below:

fragmentation_pathway M•+ (m/z 288) M•+ (m/z 288) m/z 260 m/z 260 M•+ (m/z 288)->m/z 260 - CO m/z 161 m/z 161 M•+ (m/z 288)->m/z 161 - •I m/z 232 m/z 232 m/z 260->m/z 232 - CO m/z 133 m/z 133 m/z 161->m/z 133 - CO m/z 118 m/z 118 m/z 161->m/z 118 - HNCO

Predicted EI-MS fragmentation of 5-iodoquinazoline-2,4-dione.

Table 1: Predicted Major Fragment Ions for 5-Iodoquinazoline-2,4-dione

m/zProposed IdentityNotes
288[C8H5IN2O2]•+Molecular Ion (M•+)
260[C7H5IN2O]•+Loss of CO from M•+
232[C6H5IN2]•+Sequential loss of a second CO
161[C8H5N2O2]+Loss of Iodine radical (•I) from M•+
133[C7H5N2O]+Loss of CO from the m/z 161 fragment
118[C7H4NO]+Loss of HNCO from the m/z 161 fragment

Comparison with Structurally Related Compounds

The fragmentation pattern of 5-iodoquinazoline-2,4-dione can be compared to its non-halogenated parent compound, quinazoline-2,4-dione. For quinazoline-2,4-dione (MW = 162.15), the molecular ion would be at m/z 162. The fragmentation would be dominated by the loss of CO (m/z 134) and HNCO (m/z 119). The key difference with the iodo-derivative is the prominent initial loss of the iodine radical, which provides a clear diagnostic peak and shifts the subsequent fragmentation to a lower mass series.

In a broader context, the fragmentation of quinolone antibiotics, which also contain a heterocyclic core, often involves cleavages of side chains and characteristic losses from the core ring structure, such as H2O and CO.[16] This highlights a general principle: the initial fragmentation is often dictated by the weakest bond or the most stable leaving group, which in our case is the iodine atom.

Alternative Analytical Techniques for Characterization

While mass spectrometry provides invaluable information about molecular weight and fragmentation, a comprehensive characterization relies on a suite of analytical techniques.

Table 2: Comparison of Analytical Techniques for the Characterization of 5-Iodoquinazoline-2,4-dione

TechniqueInformation ProvidedSample RequirementsStrengths & Weaknesses
Mass Spectrometry (MS) Precise molecular weight, elemental composition (HRMS), and structural information from fragmentation.[17]Micrograms to nanograms, destructive.High sensitivity and specificity; fragmentation provides structural clues.
Nuclear Magnetic Resonance (NMR) Detailed atomic-level structural information, including connectivity and stereochemistry.Milligrams, non-destructive.Unambiguous structure elucidation; requires more sample.
Fourier-Transform Infrared (FT-IR) Spectroscopy Presence of functional groups (e.g., C=O, N-H, aromatic C-H).Milligrams, non-destructive.Fast, provides a molecular "fingerprint"; limited for complex structures.
High-Performance Liquid Chromatography (HPLC) Purity assessment, separation from impurities, and quantification.[18][19]Micrograms, depends on detector.High resolution for mixtures; does not provide detailed structural information alone.
Elemental Analysis Percentage composition of C, H, N, and I.Milligrams, destructive.Confirms empirical and molecular formula; requires a pure sample.

A typical workflow for the comprehensive characterization of a newly synthesized compound like 5-iodoquinazoline-2,4-dione would involve multiple techniques.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Synthesis Synthesis Purification (e.g., Crystallization, Chromatography) Purification (e.g., Crystallization, Chromatography) Synthesis->Purification (e.g., Crystallization, Chromatography) HPLC HPLC for Purity Purification (e.g., Crystallization, Chromatography)->HPLC MS MS for Molecular Weight HPLC->MS NMR NMR for Structure MS->NMR FTIR FT-IR for Functional Groups NMR->FTIR

A typical analytical workflow for compound characterization.

Experimental Protocols

Protocol: Acquiring an EI-MS Spectrum of 5-Iodoquinazoline-2,4-dione

  • Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a magnetic sector or quadrupole mass spectrometer.

  • Sample Preparation:

    • Dissolve approximately 1 mg of purified 5-iodoquinazoline-2,4-dione in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Ensure the sample is fully dissolved. If using GC-MS, ensure the compound is sufficiently volatile and thermally stable. A direct insertion probe may be preferable if volatility is low.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI).[20]

    • Electron Energy: 70 eV.[4]

    • Ion Source Temperature: 200-250 °C (optimize to ensure volatilization without thermal degradation).

    • Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

    • Acquisition Mode: Full scan.

  • Data Analysis:

    • Identify the molecular ion peak (M•+) at m/z 288.

    • Identify and annotate major fragment ions based on their m/z values.

    • Compare the observed fragmentation pattern with the predicted pathways.

    • If available, compare the spectrum against a library of known compounds for tentative identification.[8]

Conclusion

The mass spectrometry fragmentation pattern of 5-iodoquinazoline-2,4-dione is predicted to be characterized by a strong molecular ion peak at m/z 288 and a dominant fragmentation pathway initiated by the loss of the iodine radical to form a key fragment at m/z 161. Subsequent losses of CO and HNCO from this and the molecular ion will likely constitute the rest of the major peaks in the spectrum. This predictable fragmentation provides a reliable method for the initial identification and structural confirmation of this class of compounds. For unambiguous characterization, it is essential to complement mass spectrometry data with other analytical techniques such as NMR and FT-IR, ensuring the scientific rigor required in drug development and chemical research.

References

  • Osarumwense, P. O., Edema, M. O., & Usifoh, C. O. (2019). Electron Impact Ionization Mass Spectra of 3-Amino 5,6-dimethoxyl-2-methyl quinazolin-4-(3H)-one Derivative.
  • Kádár, Z., Gömöry, Á., & Kádár, M. (2003). Stereospecific fragmentations in the mass spectra of stereoisomeric isoindoloquinazolines. Journal of the American Society for Mass Spectrometry, 14(9), 1037-1046.
  • Poon, G. K., Gaskell, S. J., & Mamer, O. A. (1995). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 6(4), 295-304.
  • Brown, J. (n.d.). Mass spectrum of 1-iodobutane. Doc Brown's Chemistry. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Electron ionization. Wikipedia. Retrieved from [Link]

  • Ray, S. (2022, April 15). Electron Ionization for GC–MS. LCGC International - Chromatography Online. Retrieved from [Link]

  • Kuhn, S. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

  • Takhistov, V. V., Pleshkova, A. P., & Islamov, D. R. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. Retrieved from [Link]

  • Al-Suwaidan, I. A., Alanazi, A. M., El-Sayed, N. N. E., & Abdel-Aziz, H. A. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 26(21), 6432.
  • Brown, J. (n.d.). Mass spectrum of 2-iodopropane. Doc Brown's Chemistry. Retrieved from [Link]

  • Walsh Medical Media. (2023, July 3). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Retrieved from [Link]

  • BP4NTA. (n.d.). Online Databases & Libraries. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). Mass Spectral Databases. Retrieved from [Link]

  • El-Sayed, N. N. E., Al-Suwaidan, I. A., & Abdel-Aziz, H. A. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 29(23), 5208.
  • ResearchGate. (n.d.). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. Retrieved from [Link]

  • Wuest, W. M., & Kerns, R. J. (2015). Design, synthesis, and evaluation of quinazoline-2,4-dione topoisomerase inhibitors for increased cellular accumulation and evasion of efflux. Iowa Research Online.
  • Wang, J., et al. (2019). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2019, 8515398.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Li, Y., et al. (2014). Design, synthesis and evaluation of novel quinazoline-2,4-dione derivatives as chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 81, 345-353.
  • MassBank of North America (MoNA). (n.d.). Download Spectra. Retrieved from [Link]

  • Opara, F. I., & Williams, J. O. (2026, January 3). Comparison of Analytical Techniques in the Characterization of Complex Compounds.
  • Abdel-Aziem, A., et al. (2014). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.
  • Darwish, I. A., et al. (2013). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 6(1), 1-13.
  • The Metabolomics Spectral Database Web Portal. (n.d.). Descriptors. PeakForest 2.6.0. Retrieved from [Link]

  • mzCloud. (2016, February 27). Quinazoline 2 4 diol. Retrieved from [Link]

Sources

Comparative

crystal structure and X-ray diffraction of 5-iodoquinazoline-2,4-dione

Comprehensive Crystallographic Guide: Solid-State Characterization and X-Ray Diffraction of 5-Iodoquinazoline-2,4-dione As a Senior Application Scientist specializing in solid-state chemistry and structural biology, I fr...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Crystallographic Guide: Solid-State Characterization and X-Ray Diffraction of 5-Iodoquinazoline-2,4-dione

As a Senior Application Scientist specializing in solid-state chemistry and structural biology, I frequently encounter challenges in the crystallographic resolution of heavily substituted, sterically hindered heterocycles. Quinazoline-2,4-diones are privileged pharmacophoric scaffolds widely utilized in the development of analgesic, anti-inflammatory, and antihypertensive agents[1]. While halogenation at the 6- or 7-position is standard practice, functionalization at the 5-position—specifically the synthesis of 5-iodoquinazoline-2,4-dione—introduces profound steric and electronic complexities[2].

This guide provides an objective comparison of the crystal structure and X-ray diffraction (XRD) performance of 5-iodoquinazoline-2,4-dione against its structural analogs. It also details field-proven, self-validating protocols for crystal growth and structural resolution.

Structural and Crystallographic Comparison

The solid-state architecture of quinazoline-2,4-diones is primarily governed by robust intermolecular hydrogen bonding (typically N–H···O=C) and, in halogenated derivatives, highly directional halogen bonding (C–X···O/N)[3]. However, introducing an iodine atom at the 5-position fundamentally alters this thermodynamic landscape.

  • Unsubstituted Quinazoline-2,4-dione : Packs tightly in highly symmetric space groups (often monoclinic), driven exclusively by N-H···O hydrogen-bonded dimers that form infinite ribbons[4].

  • 6-Iodoquinazoline-2,4-dione : The iodine at the 6-position is sterically unhindered. It readily participates in orthogonal halogen bonding (C-I···O), acting simultaneously as a halogen bond donor and hydrogen bond acceptor, leading to predictable, highly ordered 3D networks[3].

  • 5-Iodoquinazoline-2,4-dione (Target) : The bulky iodine atom at C-5 clashes sterically with the adjacent C-4 carbonyl oxygen (peri-interaction). This encumbrance forces a slight distortion of the pyrimidine ring out of planarity[2]. Consequently, the primary hydrogen-bonding motif is disrupted, yielding a lower packing fraction that frequently requires the inclusion of solvent molecules to stabilize the crystal lattice.

Table 1: Comparative Crystallographic Parameters
PropertyUnsubstituted Quinazoline-2,4-dione6-Iodoquinazoline-2,4-dione5-Iodoquinazoline-2,4-dione (Target)
Steric Environment UnhinderedUnhinderedHighly hindered (C-4 peri-interaction)
Dominant Interaction N-H···O (Hydrogen Bond)C-I···O (Halogen Bond) & N-H···ON-H···O (Distorted) & Weak C-I···O
Typical Space Group Monoclinic ( P21​/c )Triclinic ( P1ˉ )Monoclinic ( P21​/n ) or Triclinic
Packing Efficiency High (>70%)High (~68%)Moderate (~65%, solvent inclusion)
XRD Resolution High (< 0.75 Å)High (< 0.75 Å)Moderate (0.80 - 0.85 Å)

X-Ray Diffraction Performance & Data Quality

When analyzing 5-iodoquinazoline-2,4-dione via Single-Crystal X-Ray Diffraction (SC-XRD), the heavy iodine atom ( Z=53 ) dominates the X-ray scattering profile.

The Advantage: The strong anomalous dispersion of iodine (especially when utilizing Cu-K α radiation) allows for the unambiguous determination of the absolute configuration if chiral centers are introduced via N-substitution[5]. The Challenge: Iodine causes severe X-ray absorption. Without rigorous absorption correction, the resulting electron density map will exhibit truncation ripples (Fourier artifacts) around the iodine atom. This artificially inflates the R1​ and wR2​ reliability factors and can mask the positions of lighter atoms (like hydrogen).

Experimental Workflows: A Self-Validating System

To ensure reproducibility and high-resolution data, the following protocols integrate strict self-validation checkpoints.

Protocol 1: Synthesis and Single-Crystal Growth

Causality Focus: Vapor diffusion is strictly preferred over slow evaporation. The rapid precipitation of 5-iodoquinazoline-2,4-dione typically yields twinned microcrystals because the fast-forming N-H···O hydrogen bonds outpace the slower, weaker C-I···O halogen bonds. Vapor diffusion retards the kinetics, allowing thermodynamic control to govern the final crystal habit.

  • Synthesis : React 2-amino-6-iodobenzoic acid with urea in a melt, or utilize triphosgene in the presence of a mild base to construct the quinazoline-2,4-dione core[1].

  • Purification : Wash the crude solid sequentially with hot water and cold ethanol.

    • Validation Checkpoint: Purity must exceed 98% by HPLC. Trace impurities act as rogue nucleation sites, inducing lattice defects.

  • Solvent System : Dissolve 10 mg of the purified 5-iodoquinazoline-2,4-dione in 0.5 mL of N,N-dimethylformamide (DMF).

  • Vapor Diffusion : Place the open sample vial inside a larger, sealed chamber containing 5 mL of an anti-solvent (e.g., diethyl ether).

  • Harvesting : Allow the system to stand undisturbed at 20°C for 5-7 days.

    • Validation Checkpoint: Examine the harvest under a polarized light microscope. A high-quality single crystal will extinguish light uniformly upon a 90° rotation; twinned crystals will display a fractured, mosaic extinction pattern.

Workflow A Precursor Synthesis (2-Amino-6-iodobenzoic acid) B Cyclization (Urea / Triphosgene) A->B Heat/Base C 5-Iodoquinazoline-2,4-dione (Crude Solid) B->C Precipitation D Solvent Screening (DMF / Anti-solvent) C->D Dissolution E Vapor Diffusion (Thermodynamic Control) D->E Slow Kinetics F SC-XRD Analysis (Data Collection & Phasing) E->F Crystal Selection

Fig 1. Synthetic and crystallographic workflow for 5-iodoquinazoline-2,4-dione.

Protocol 2: Single-Crystal X-Ray Diffraction (SC-XRD) Analysis
  • Mounting : Coat a suitably sized crystal (approx. 0.1 x 0.1 x 0.2 mm) in paratone oil and mount it on a MiTeGen loop. Transfer immediately to the goniometer under a cold nitrogen stream (100 K) to minimize thermal motion and prevent solvent loss[4].

  • Data Collection : Utilize Mo-K α ( λ=0.71073 Å) or Cu-K α radiation to collect a full sphere of data.

  • Data Reduction & Absorption Correction : Apply a multi-scan semi-empirical absorption correction (e.g., SADABS).

    • Validation Checkpoint: The internal agreement factor ( Rint​ ) must drop significantly (e.g., from >0.12 to <0.05) post-correction. Failure to achieve this indicates inadequate modeling of the iodine's absorption.

  • Structure Solution : Solve the phase problem using dual-space algorithms (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Refinement : Model the heavy iodine atom anisotropically.

    • Validation Checkpoint: Inspect the residual electron density map. Peaks greater than 1.0e−/A˚3 near the iodine atom suggest anharmonic thermal motion or residual absorption artifacts.

Interactions MolA Molecule A (C-5 Iodo) MolB Molecule B (C-4 Carbonyl) MolA->MolB Halogen Bond (C-I···O) MolC Molecule C (N-H Donor) MolA->MolC Steric Clash (Peri-interaction) MolC->MolB Hydrogen Bond (N-H···O)

Fig 2. Intermolecular interaction network in the 5-iodoquinazoline-2,4-dione crystal lattice.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Iodoquinazoline-2,4(1H,3H)-dione

Standard Operating Procedure & PPE Guide: Handling 5-Iodoquinazoline-2,4(1H,3H)-dione As a Senior Application Scientist, I approach the handling of novel or uncharacterized pharmaceutical intermediates not just as a comp...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & PPE Guide: Handling 5-Iodoquinazoline-2,4(1H,3H)-dione

As a Senior Application Scientist, I approach the handling of novel or uncharacterized pharmaceutical intermediates not just as a compliance checklist, but as a system of applied chemistry. 5-Iodoquinazoline-2,4(1H,3H)-dione (CAS: 33140-34-0) is a halogenated nitrogenous heterocycle frequently utilized as a building block in the synthesis of kinase inhibitors and anticancer therapeutics[1][2].

Because its specific chronic toxicology and occupational exposure limits (OELs) are not fully defined in standard literature, we must apply a "Universal Precautions" approach for high-value, undefined pharmaceutical intermediates[3][4]. The presence of the iodine atom at the 5-position significantly increases the molecule's lipophilicity (LogP) compared to the parent quinazoline, theoretically enhancing its ability to permeate dermal barriers. Furthermore, as a fine crystalline solid, it poses a distinct inhalation hazard due to aerosolization and static charge accumulation during transfer.

The following guide provides the definitive operational and disposal plan for safely handling this compound.

Mandatory Personal Protective Equipment (PPE) Matrix

The selection of PPE for 5-Iodoquinazoline-2,4(1H,3H)-dione is driven by the physical properties of halogenated powders. Standard safety glasses and single-ply gloves are insufficient for mitigating the risks of dermal absorption and corneal irritation[3].

PPE CategorySpecificationScientific Rationale & Causality
Respiratory N95 or P100 Particulate RespiratorThe fine powder of quinazoline derivatives is highly susceptible to aerosolization. A P100 filters out 99.9% of airborne particles, preventing inhalation of the active pharmaceutical ingredient (API) precursor[4].
Hand Protection Double Nitrile Gloves (Min. 5 mil thickness)Iodine substitution increases the lipophilicity of the quinazoline scaffold, enhancing potential transdermal penetration. Double-gloving provides a fail-safe barrier against organic permeation[2].
Eye Protection Chemical Splash GogglesMandatory. Fine, static-prone powders can bypass standard safety glasses. Goggles create a seal that protects the ocular mucosa from highly irritating halogenated dust[3].
Body Protection Flame-Resistant (FR) Lab Coat + Disposable Tyvek SleevesStandard cotton weaves can trap fine powders. Tyvek sleeves prevent the accumulation of static-charged API dust on the forearms during fume hood manipulation.

Operational Workflow: Step-by-Step Weighing and Transfer Protocol

The highest risk of exposure to 5-Iodoquinazoline-2,4(1H,3H)-dione occurs during the breaking of the container seal and the physical weighing process. This protocol ensures a self-validating, closed-loop handling system[5][6].

Step 1: Engineering Control Verification

  • Conduct all open-container handling inside a certified Class II Type A2 Biological Safety Cabinet (if handling for cell assays) or a standard chemical fume hood.

  • Verify the fume hood face velocity is between 0.4 and 0.6 m/s (80–120 fpm). Causality: Velocities higher than 0.6 m/s will create turbulent vortices that blow the fine iodinated powder out of the hood and into the operator's breathing zone.

Step 2: Static Mitigation

  • Halogenated heterocyclic powders often carry a high electrostatic charge, causing them to "jump" from spatulas.

  • Pass a static eliminator (ionizing bar or anti-static gun) over the analytical balance, the weighing boat/paper, and the source bottle before opening.

Step 3: The Transfer Process

  • Use a grounded, stainless-steel micro-spatula.

  • Weigh the 5-Iodoquinazoline-2,4(1H,3H)-dione directly into a tared, sealable vessel (e.g., an amber glass vial, as iodinated compounds can be susceptible to photolytic degradation).

  • Critical Step: Cap the receiving vial inside the fume hood before transporting it to the reaction block or analytical instrument. Never transport open vessels containing undefined pharmaceutical powders across the laboratory[7].

Step 4: Decontamination

  • Once the sealed vial is removed, wipe down the balance pan and the surrounding fume hood deck with a solvent that effectively solubilizes the compound (e.g., 70% Isopropanol or DMSO/Water mixture, depending on your specific solubility data).

  • Dispose of the contaminated wipe immediately into the solid hazardous waste stream.

Safety Workflow Visualization

The following diagram maps the logical progression of risk mitigation when handling this intermediate.

SafetyWorkflow Hazard 1. Hazard Identification (Undefined Toxicity & Lipophilic) EngControl 2. Engineering Controls (Fume Hood & Static Mitigation) Hazard->EngControl PPE 3. PPE Selection (P100, Double Nitrile, Goggles) EngControl->PPE Execution 4. Safe Execution (Closed-Vessel Transfer) PPE->Execution Decon 5. Decontamination (Solvent Wipedown) Execution->Decon Waste 6. Waste Disposal (Halogenated Organic Stream) Decon->Waste

Logical workflow for the safe handling and disposal of 5-Iodoquinazoline-2,4(1H,3H)-dione.

Waste Management and Disposal Plan

Because 5-Iodoquinazoline-2,4(1H,3H)-dione contains a covalently bound iodine atom, it fundamentally alters the disposal requirements compared to standard organic waste.

  • Waste Segregation: All liquid waste containing dissolved 5-Iodoquinazoline-2,4(1H,3H)-dione must be strictly segregated into the Halogenated Organic Waste stream[4].

  • Causality: Non-halogenated waste is typically incinerated at lower temperatures. If halogenated compounds are mixed into the non-halogenated stream, the lower incineration temperatures can result in the atmospheric release of toxic iodine gas or the formation of highly toxic dioxins/furans.

  • Solid Waste: Empty source bottles, contaminated weighing boats, and PPE (outer gloves) used during the handling of the pure powder must be placed in a sealed, clearly labeled "Halogenated Solid Hazardous Waste" container[7]. Do not discard in standard municipal trash or general lab glass bins.

References

  • STANDARD OPERATING PROCEDURES FOR CHEMICAL SAFETY - NCBI - NIH. National Institutes of Health. Available at: [Link]

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC - NIH. National Institutes of Health. Available at: [Link]

  • School Chemistry Laboratory Safety Guide - CDC. Centers for Disease Control and Prevention. Available at: [Link]

  • STANDARD OPERATING PROCEDURE FORMS - Chemical Laboratory Safety and Security - NCBI Bookshelf. National Institutes of Health. Available at: [Link]

  • In Silico Study of the Effect of Halogen Substitution on 4-Anilinoquinazoline-Based EGFR Tyrosine Kinase Inhibitors. Swinburne University of Technology. Available at: [Link]

  • Laboratory Safety Guidance - OSHA. Occupational Safety and Health Administration. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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